cis-1-Bromo-1-propene
Description
Properties
IUPAC Name |
(Z)-1-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQDMQVWOWCVEM-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light yellow liquid; [Aldrich MSDS] | |
| Record name | 1-Bromo-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
590-13-6, 590-14-7 | |
| Record name | 1-Propene, 1-bromo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-1-Bromo-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Bromo-1-propene, also known by its IUPAC name (Z)-1-bromoprop-1-ene, is a halogenated alkene of significant interest in organic synthesis.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group on the same side of the carbon-carbon double bond, imparts specific reactivity that makes it a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and key safety information.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₃H₅Br |
| Molecular Weight | 120.98 g/mol |
| CAS Number | 590-13-6 |
| Appearance | Liquid |
| Boiling Point | 58 °C (lit.) |
| Melting Point | -113 °C |
| Density | 1.423 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.4545 (lit.) |
| Flash Point | -34 °C (-29.2 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR (300 MHz, acetone):
-
δ 6.28 (d): Corresponds to the vinylic proton on the carbon bearing the bromine atom.
-
δ 6.23 (d): Represents the other vinylic proton.
-
δ 1.72: Assigned to the methyl protons.
-
J(H,H) = 6.9 Hz: The coupling constant between the two vinylic protons is characteristic of a cis-alkene.[2]
¹³C NMR: While detailed spectral data was not found in the immediate search, typical shifts for vinylic carbons in similar bromoalkenes would be expected in the range of 100-130 ppm.
Infrared (IR) Spectroscopy: Key IR spectral features would include C-H stretching from the methyl and vinylic groups, C=C stretching of the double bond, and the C-Br stretching frequency.
Experimental Protocols
Synthesis of Isomerically Pure this compound
An improved method for the synthesis of isomerically pure this compound involves the bromodecarboxylation of erythro-2,3-dibromobutanoic acid.
Materials:
-
erythro-2,3-dibromobutanoic acid
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (EtN(i-Pr)₂)
Procedure:
-
The bromodecarboxylation of erythro-2,3-dibromobutanoic acid is carried out in neat triethylamine or diisopropylethylamine.
-
The reaction mixture is maintained at a temperature of 40 °C.
-
This method has been reported to reproducibly yield isomerically pure this compound in 57% yield.
Purification
Fractional distillation is the primary method for purifying this compound and for separating it from its trans isomer. Given the close boiling points of the isomers, a distillation column with high theoretical plates is recommended for effective separation.
General Workflow for Synthesis of 1-Bromo-1-propene (Isomer Mixture)
A common route to a mixture of cis- and trans-1-bromo-1-propene is through the dehydrohalogenation of 1,2-dibromopropane.[3]
Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the polarized C-Br bond and the nucleophilicity of the double bond.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds and is widely used in the pharmaceutical industry. This compound can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purify the product by column chromatography.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, (Z)-prop-1-en-1-ylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.
Safety and Handling
This compound is a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined stereochemistry and reactivity in key transformations like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective and safe utilization in the laboratory.
References
Synthesis of Isomerically Pure cis-1-Bromo-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of synthetic routes to obtain isomerically pure cis-1-bromo-1-propene, a valuable building block in organic synthesis. The document details stereoselective methods, providing clear, actionable experimental protocols and quantitative data to aid researchers in their synthetic endeavors.
Bromodecarboxylation of erythro-2,3-Dibromopropanoic Acid
The bromodecarboxylation of erythro-2,3-dibromopropanoic acid is a highly effective and stereospecific method for the synthesis of this compound. The reaction proceeds via an anti-periplanar elimination of carbon dioxide and a bromide ion, leading to the exclusive formation of the cis isomer from the erythro precursor. Two primary methodologies have been reported, one employing conventional heating and another utilizing microwave irradiation for accelerated reaction times.
Synthesis of the Precursor: erythro-2,3-Dibromopropanoic Acid
The necessary precursor, erythro-2,3-dibromopropanoic acid, can be synthesized from acrylic acid through a stereoselective bromination reaction.
Experimental Protocol:
A solution of acrylic acid in a suitable solvent (e.g., water or acetic acid) is treated with a brominating agent, such as bromine (Br₂) or hydrobromic acid (HBr) and an oxidizing agent. The reaction is typically carried out at room temperature. The erythro isomer can be isolated and purified by crystallization.
Method A: Conventional Heating (Fuller and Walker Method)
This method, reported by Fuller and Walker, provides isomerically pure this compound in good yield.[1]
Experimental Protocol:
erythro-2,3-Dibromopropanoic acid is heated in neat triethylamine (B128534) (Et₃N) or diisopropylethylamine (i-Pr₂NEt) at 40°C. The reaction mixture is stirred until the evolution of CO₂ ceases. The product, this compound, is then isolated by distillation. This procedure reproducibly provides the isomerically pure product.[1]
Method B: Microwave-Assisted Synthesis (Kuang et al. Method)
A rapid and highly stereoselective synthesis of (Z)-1-bromo-1-alkenes, including this compound, has been developed using microwave irradiation.[2][3] This method significantly reduces reaction times compared to conventional heating.
Experimental Protocol:
A mixture of anti-2,3-dibromoalkanoic acid (which corresponds to the erythro form for the propene derivative) and triethylamine (Et₃N) in dimethylformamide (DMF) is subjected to microwave irradiation.[2][3] The reaction proceeds to completion within minutes. The product is then isolated by extraction and purified by distillation.
Quantitative Data Summary: Bromodecarboxylation Methods
| Method | Reagents and Conditions | Yield (%) | Isomeric Purity (cis:trans) | Reference |
| Fuller and Walker | erythro-2,3-dibromopropanoic acid, neat Et₃N or i-Pr₂NEt, 40°C | 57 | Isomerically Pure | [1] |
| Kuang et al. | anti-2,3-dibromoalkanoic acid, Et₃N, DMF, Microwave irradiation | High | Highly Stereoselective | [2][3] |
Hydrobromination of Propyne (B1212725)
The direct hydrobromination of propyne can, in principle, yield 1-bromo-1-propene. However, controlling the stereoselectivity to favor the cis isomer is a significant challenge. The reaction can proceed through different mechanisms, leading to mixtures of isomers.
Radical Addition (Anti-Markovnikov)
The radical addition of HBr to propyne, typically initiated by peroxides or UV light, proceeds with anti-Markovnikov regioselectivity, placing the bromine atom on the terminal carbon. However, this process generally lacks stereocontrol, leading to a mixture of cis and trans isomers.
Logical Relationship for Hydrobromination of Propyne
Caption: Reaction pathways for the hydrobromination of propyne.
Bromoboration-Protodeboronation of Propyne
A highly stereoselective, albeit two-step, approach to this compound involves the syn-bromoboration of propyne followed by protodeboronation of the resulting vinylborane.
Step 1: syn-Bromoboration of Propyne
The reaction of propyne with a bromoborane (B216815) reagent, such as BBr₃, proceeds with high syn-selectivity to afford the corresponding (Z)-vinylborane.
Step 2: Stereoselective Protodeboronation
The resulting (Z)-vinylborane can then be treated with a proton source, such as acetic acid, to replace the boryl group with a hydrogen atom, yielding the desired this compound with retention of stereochemistry.[4]
Experimental Workflow: Bromoboration-Protodeboronation
Caption: Two-step synthesis of this compound via bromoboration.
Quantitative Data Summary: Bromoboration-Protodeboronation
| Step | Reagents and Conditions | Yield (%) | Isomeric Purity (cis:trans) | Reference |
| Bromoboration | Propyne, BBr₃ | High | >98% syn-addition | |
| Protodeboronation | (Z)-Vinylborane, Acetic Acid | Good | Stereoretentive | [4] |
Conclusion
For the synthesis of isomerically pure this compound, the bromodecarboxylation of erythro-2,3-dibromopropanoic acid stands out as the most direct and efficient method, with both conventional and microwave-assisted protocols providing high stereoselectivity. The bromoboration-protodeboronation sequence offers an alternative route with excellent stereocontrol, though it involves an additional synthetic step. The direct hydrobromination of propyne is generally not recommended due to the lack of reliable stereocontrol. The choice of method will depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for multi-step procedures.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of cis-1-Bromo-1-propene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cis-1-bromo-1-propene. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields, offering a detailed analysis of its structural and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic data provides detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy
The proton NMR spectra of this compound have been recorded in both acetone (B3395972) and benzene (B151609) solutions. The chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) standard, and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Solvent | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |
| Acetone | =CHBr | 6.28 | J(H,H) = 6.9 |
| =CH(CH₃) | 6.23 | J(H,CH₃) = 6.6 | |
| CH₃ | 1.72 | J(H,H) = -1.8 | |
| Benzene | =CHBr | 5.84 | J(H,H) = 7.0 |
| =CH(CH₃) | 5.66 | J(H,CH₃) = 6.5 | |
| CH₃ | 1.47 | J(H,H) = -1.6 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals corresponding to the three carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C=C-Br | Data not explicitly found in search results |
| C=C-CH₃ | Data not explicitly found in search results |
| CH₃ | Data not explicitly found in search results |
Note: While a source indicates the availability of a ¹³C NMR spectrum in CDCl₃, the specific chemical shift values were not detailed in the provided search results.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides information about the vibrational modes of its functional groups. The characteristic absorption bands are key to identifying the molecular structure.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| Data not explicitly found in search results | C=C | Alkene Stretch |
| Data not explicitly found in search results | =C-H | Alkene C-H Stretch |
| Data not explicitly found in search results | C-H (in CH₃) | Alkyl C-H Stretch |
| Data not explicitly found in search results | C-Br | Alkyl Halide Stretch |
Note: While the existence of IR spectra is documented, a tabulated list of specific absorption peaks for this compound was not available in the search results.
Experimental Protocols
NMR Spectroscopy
The referenced ¹H NMR data was obtained from a 10 mol% solution of this compound in the specified solvent (acetone or benzene).[1] A standard NMR spectrometer is used for such analyses. For a typical procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in the deuterated solvent to achieve the desired concentration. A small amount of a reference standard like TMS is added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.
Infrared Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
-
Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background spectrum is collected to account for atmospheric and instrument absorbances.
-
Sample Analysis: A small drop of the liquid sample is placed directly on the ATR crystal. The spectrum is then recorded.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Structure-Spectra Correlation
The spectroscopic data aligns with the known structure of this compound. The diagram below illustrates the relationship between the molecule's structure and its key spectroscopic features.
References
An In-depth Technical Guide to (Z)-1-bromoprop-1-ene: Physical Constants, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical constants, stereoselective synthesis, and potential biological significance of (Z)-1-bromoprop-1-ene. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Physical and Chemical Properties
(Z)-1-bromoprop-1-ene, also known as cis-1-bromo-1-propene, is a halogenated alkene with the chemical formula C₃H₅Br. Understanding its physical properties is crucial for its application in synthesis and for predicting its behavior in various experimental settings.
Summary of Physical Constants
The following table summarizes the key physical constants of (Z)-1-bromoprop-1-ene, compiled from various sources.
| Property | Value | Units | Reference(s) |
| Molecular Weight | 120.98 | g/mol | [1] |
| Boiling Point | 58 | °C | [1] |
| Melting Point | -113 | °C | [1] |
| Density | 1.423 | g/mL at 25 °C | [1] |
| Refractive Index (n_D²⁰) | 1.4545 | [2] | |
| Solubility | Slightly soluble in water; soluble in chloroform. | [3] | |
| CAS Registry Number | 590-13-6 | [1] |
Stereoselective Synthesis and Purification
The stereoselective synthesis of (Z)-1-bromoprop-1-ene is of significant interest in organic synthesis, as the geometric purity of the alkene is often critical for its subsequent reactions. Several methods have been developed to achieve high (Z)-selectivity.
Recommended Experimental Protocol: Microwave-Assisted Debrominative Decarboxylation
This protocol is adapted from a method that provides high stereoselectivity and yields for the synthesis of (Z)-1-bromoalkenes.[4]
Reaction Scheme:
anti-2,3-dibromobutanoic acid → (Z)-1-bromoprop-1-ene + CO₂ + HBr
Materials and Equipment:
-
anti-2,3-dibromobutanoic acid
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and distillation
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve anti-2,3-dibromobutanoic acid (1.0 eq) in a minimal amount of DMF.
-
Addition of Base: Add triethylamine (2.0-3.0 eq) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 0.2–1.0 minutes at a temperature sufficient to drive the reaction to completion (typically monitored by TLC or GC). The reaction is often rapid.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure (Z)-1-bromoprop-1-ene. The boiling point is approximately 58 °C.[1]
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the stereoselective synthesis and purification of (Z)-1-bromoprop-1-ene.
Caption: Workflow for the synthesis and purification of (Z)-1-bromoprop-1-ene.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity and involvement in signaling pathways of (Z)-1-bromoprop-1-ene are limited. However, insights can be drawn from the well-documented effects of the closely related compound, vinyl bromide.
Vinyl bromide is recognized as a potent carcinogen, primarily targeting the liver.[5] The carcinogenicity of vinyl halides is attributed to their metabolism by cytochrome P450 enzymes to reactive epoxides.[6] These epoxides can then form etheno-adducts with DNA bases, leading to mutations and initiating carcinogenesis.[7] Given the structural similarity, it is plausible that (Z)-1-bromoprop-1-ene could undergo similar metabolic activation and exhibit genotoxic effects.
The primary mechanism of toxicity for vinyl bromide involves the following steps:
-
Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize the vinyl bromide to a reactive epoxide intermediate.
-
DNA Adduct Formation: The epoxide can alkylate DNA, forming etheno-adducts.
-
Genotoxicity: These DNA adducts can lead to miscoding during DNA replication, resulting in mutations.
While no specific signaling pathways have been directly implicated for (Z)-1-bromoprop-1-ene, the genotoxic nature of similar compounds suggests potential interactions with DNA damage response pathways. Chronic exposure could potentially lead to the activation of pathways involved in cell cycle arrest, apoptosis, or, if these fail, oncogenesis.
Logical Relationship of Potential Toxicity
The following diagram illustrates the potential logical relationship from exposure to (Z)-1-bromoprop-1-ene to cellular effects, based on the known effects of vinyl bromide.
Caption: Postulated pathway for the potential toxicity of (Z)-1-bromoprop-1-ene.
Conclusion
This technical guide provides essential data on the physical constants of (Z)-1-bromoprop-1-ene and a detailed, stereoselective synthesis protocol. While direct biological data is scarce, the known toxicology of related vinyl halides suggests that (Z)-1-bromoprop-1-ene should be handled with care due to its potential for metabolic activation to a genotoxic intermediate. This information is critical for researchers utilizing this compound in drug development and other synthetic applications, enabling both efficient use and appropriate safety precautions. Further research into the specific biological effects and signaling pathways affected by (Z)-1-bromoprop-1-ene is warranted.
References
- 1. (Z)-1-bromoprop-1-ene [stenutz.eu]
- 2. 顺式 -1-溴-1-丙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (Z)-1-Bromo-1-propene (CAS 590-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 5. epa.gov [epa.gov]
- 6. Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to cis-1-Bromo-1-propene (CAS Number: 590-13-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-1-Bromo-1-propene, with the CAS number 590-13-6, is a halogenated alkene that serves as a valuable building block in organic synthesis. Its unique chemical structure, featuring a vinyl bromide moiety, allows for a variety of chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety considerations for this compound, with a focus on its applications in research and drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visualizations of reaction pathways and experimental workflows are included to facilitate understanding.
Chemical and Physical Properties
This compound is a colorless liquid with a strong odor.[1] It is a highly flammable and light-sensitive compound.[2] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 590-13-6 | [3] |
| Molecular Formula | C₃H₅Br | [3] |
| Molecular Weight | 120.98 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 58 °C (lit.) | [5] |
| Melting Point | -113 °C | [4] |
| Density | 1.423 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.4545 (lit.) | [5] |
| Flash Point | -34 °C (closed cup) | [4] |
| Solubility | No data available | [4] |
Spectroscopic Data
Spectroscopic data are crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (in acetone) | δ 6.28 (dq, J=6.9, -1.8 Hz, 1H), 6.23 (dq, J=6.9, 6.6 Hz, 1H), 1.72 (dd, J=6.6, -1.8 Hz, 3H) | [1] |
| ¹³C NMR (in CDCl₃) | Data available | [6] |
| IR Spectrum | Data available | [7] |
| Mass Spectrum | Data available | [8] |
Synthesis and Purification
The stereoselective synthesis of isomerically pure this compound is essential for its application in stereospecific reactions.
Stereoselective Synthesis from anti-2,3-Dibromoalkanoic Acids
A convenient and stereoselective method for the synthesis of (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids.[4]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve the anti-2,3-dibromoalkanoic acid in dimethylformamide (DMF).
-
Add triethylamine (B128534) (Et₃N) to the solution.
-
Subject the reaction mixture to microwave irradiation for a short duration (typically 0.2–1.0 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the (Z)-1-bromo-1-alkene.
-
Purify the product by column chromatography on silica (B1680970) gel.
Logical Relationship for Stereoselective Synthesis
Caption: Stereoselective synthesis of (Z)-1-bromo-1-alkenes.
Synthesis via Dehydrohalogenation of 1,2-Dibromopropane (B165211)
A common method for the synthesis of 1-bromo-1-propene (B1584524) (as a mixture of cis and trans isomers) is the dehydrohalogenation of 1,2-dibromopropane using a strong base.[6]
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend sodium amide (NaNH₂) in anhydrous diethyl ether or liquid ammonia.
-
Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).
-
Slowly add a solution of 1,2-dibromopropane in the same solvent.
-
After the addition is complete, allow the reaction mixture to stir for several hours.
-
Quench the reaction by the careful addition of water or an aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting mixture of cis- and trans-1-bromo-1-propene by fractional distillation.
Experimental Workflow for Dehydrohalogenation
Caption: Synthesis of 1-bromo-1-propene via dehydrohalogenation.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon bonds.[1] Its reactivity makes it a valuable tool in the synthesis of pharmaceutical intermediates.[1]
Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base to form a substituted alkene.
Experimental Protocol for a General Suzuki Coupling:
-
To a flame-dried flask, add the arylboronic acid, potassium carbonate, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Purge the flask with an inert gas (e.g., argon).
-
Add a deoxygenated solvent system (e.g., 1,4-dioxane/water).
-
Add this compound to the reaction mixture.
-
Heat the mixture with stirring and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Generalized catalytic cycle for the Suzuki coupling.
Heck Reaction: This reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.
Preparation of Organolithium Reagents
This compound is used in the preparation of (Z)-1-lithio-1-propene by reaction with lithium powder.[1] This organolithium reagent is a potent nucleophile and can be used to form new carbon-carbon bonds.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound or its direct involvement in modulating specific signaling pathways. The oxidation of this compound by toluene (B28343) dioxygenase has been reported, indicating its potential for metabolic transformation.[9] Further research is required to elucidate any potential pharmacological or toxicological effects and to identify any interactions with cellular signaling cascades.
Safety and Toxicology
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Highly flammable liquid and vapor | Flammable Liquid 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |
| Causes skin irritation | Skin Irritant 2 | Wash skin thoroughly after handling. Wear protective gloves. | [3] |
| Causes serious eye irritation | Eye Irritant 2 | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [3] |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing vapor. Use only outdoors or in a well-ventilated area. | [3] |
Toxicological Data:
There is limited specific toxicological data available for this compound. The safety data sheet indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[10] It is important to note that toxicological data for the related compound 1-bromopropane (B46711) shows evidence of genotoxicity and carcinogenicity in animal studies.[11] However, these findings may not be directly applicable to this compound. Researchers should exercise caution and handle the compound as potentially toxic.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with potential applications in the development of new pharmaceutical compounds. Its ability to participate in stereoselective cross-coupling reactions makes it a useful building block for creating complex molecular architectures. While its physicochemical properties and synthesis are well-documented, a significant gap exists in the understanding of its biological activity and toxicological profile. Further research in these areas is crucial to fully assess its potential and ensure its safe handling and application in drug discovery and development. Professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.
References
- 1. 顺式 -1-溴-1-丙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Simple synthesis of novel acyclic (e)-bromovinyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-1-propene (cis and trans) | 1-Propenyl bromide | C3H5Br - Ereztech [ereztech.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Stability and Storage of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of cis-1-bromo-1-propene. Due to its reactive nature, understanding the factors that influence its stability is critical for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds and other specialty chemicals. This document outlines the known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Physicochemical Properties
This compound is a colorless liquid with a strong odor. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅Br | [1] |
| Molecular Weight | 120.98 g/mol | [1] |
| CAS Number | 590-13-6 | [1] |
| Boiling Point | 58 °C | [2] |
| Melting Point | -113 °C | [2] |
| Density | 1.423 g/mL at 25 °C | [3] |
| Flash Point | -34 °C | [4] |
| Refractive Index | n20/D 1.4545 | [2] |
Stability Profile
The primary stability concern for this compound is its isomerization to the thermodynamically more stable trans-isomer (trans-1-bromo-1-propene). This conversion can be initiated by thermal, photolytic, and acid-catalyzed pathways. Other potential degradation routes include hydrolysis, oxidation, and polymerization.
Cis-Trans Isomerization
The isomerization from the cis to the trans form is a significant factor affecting the purity and reactivity of the compound. The trans isomer is generally more stable due to reduced steric hindrance.[5]
This compound is light-sensitive. Exposure to light, particularly in the UV region, can promote a π → π* transition, leading to a temporary breakage of the π-bond and allowing for rotation around the C-C single bond. This results in the formation of the trans-isomer. The quantum yield of such isomerizations can be influenced by the wavelength of light and the presence of photosensitizers.[4][7][8]
The presence of acidic impurities can catalyze the isomerization of this compound. The mechanism likely involves the protonation of the double bond to form a carbocation intermediate, which can then deprotonate to form either the cis or trans isomer. Due to the higher stability of the trans isomer, its formation is favored.
Other Degradation Pathways
Under aqueous conditions, particularly in the presence of acid, vinyl halides can undergo hydrolysis. The reaction proceeds via protonation of the double bond, followed by the addition of water to form an enol, which then tautomerizes to a more stable ketone (in this case, propanone).[1] The rate of hydrolysis is generally slow in neutral or basic conditions due to the instability of the vinyl cation intermediate.[1]
While specific studies on the oxidation of this compound are limited, unsaturated compounds are generally susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids. The presence of oxygen, especially in combination with light or heat, can promote oxidative degradation.
As an unsaturated monomer, this compound has the potential to undergo polymerization, especially in the presence of radical initiators, light, or heat. Commercial preparations are often stabilized to prevent this.
Role of Stabilizers
Commercial preparations of this compound are often stabilized with copper.[3][9] Copper and its salts are known to act as inhibitors for the polymerization of vinyl monomers. The mechanism is believed to involve the termination of radical chains, thereby preventing uncontrolled polymerization. Copper may also play a role in inhibiting isomerization, although the precise mechanism for this is not well-documented in the available literature.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | To minimize thermal isomerization and other degradation reactions. |
| Light | Store in an amber or opaque container | To prevent photochemical isomerization and degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and exposure to moisture and air. |
| Handling | Use in a well-ventilated area, away from ignition sources | The compound is flammable and has a low flash point. |
Experimental Protocols for Stability and Purity Assessment
The following section outlines detailed experimental protocols for assessing the stability and purity of this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10][11][12]
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water). Subject the solutions to the stress conditions outlined in Table 3. Analyze the stressed samples at appropriate time points against a control sample stored under recommended conditions.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the sample solution with an equal volume of 1N HCl. Store at room temperature and 60°C. |
| Base Hydrolysis | Mix the sample solution with an equal volume of 1N NaOH. Store at room temperature and 60°C. |
| Oxidation | Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature. |
| Thermal Degradation | Store the sample solution and solid material at 60°C and 80°C. |
| Photostability | Expose the sample solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light. |
Analytical Methods for Purity and Degradation Product Analysis
GC is a suitable technique for separating and quantifying the cis and trans isomers of 1-bromo-1-propene (B1584524) and other volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the separation of all components. A typical program could be: 40 °C for 5 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
-
Identification: Peaks can be identified by comparing their retention times with those of authentic reference standards for cis- and trans-1-bromo-1-propene. Mass spectrometry (GC-MS) can be used for the identification of unknown degradation products.
HPLC can also be used for the analysis, particularly for less volatile degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point. For separating geometric isomers, columns with phenyl or cholesterol-based stationary phases may offer better selectivity.[14][15]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol (B129727) is typically used. A starting composition of 50:50 water:acetonitrile, progressing to a higher concentration of the organic solvent, can be effective.
-
Detector: UV detector set at a wavelength where the analyte and its potential impurities absorb (e.g., around 210 nm). A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification and peak purity assessment.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
¹H NMR spectroscopy is a powerful tool for determining the ratio of cis and trans isomers without the need for chromatographic separation. The coupling constants (J-values) between the vinylic protons are characteristic for each isomer.
-
Cis Isomer: The coupling constant between the vinylic protons is typically in the range of 5-14 Hz.[16]
-
Trans Isomer: The coupling constant between the vinylic protons is typically in the range of 11-19 Hz.[16]
By integrating the signals corresponding to each isomer, their relative concentrations can be determined.
Visualizations
Logical Flow of Stability Assessment
Caption: Workflow for the stability assessment of this compound.
Key Degradation Pathways
Caption: Major degradation pathways of this compound.
Conclusion
The stability of this compound is a critical consideration for its use in synthetic applications. The primary degradation pathway is isomerization to the more stable trans-isomer, a process that is accelerated by heat, light, and acid. Other potential degradation pathways include hydrolysis, oxidation, and polymerization. To ensure the purity and integrity of this compound, it is essential to store it under refrigerated conditions, protected from light and in an inert atmosphere. The use of copper as a stabilizer is common in commercial preparations to inhibit polymerization. The experimental protocols provided in this guide offer a framework for researchers to assess the stability of this compound and to develop appropriate handling and storage procedures for their specific applications.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Separation of Vinyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. vurup.sk [vurup.sk]
- 6. researchgate.net [researchgate.net]
- 7. Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Kinetics of the reaction of vinyl radicals with NO: Ab initio theory, master equation predictions, and laser absorption measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. sgs.com [sgs.com]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. agilent.com [agilent.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for cis-1-Bromo-1-propene (CAS No. 590-13-6), a highly flammable and irritant liquid commonly utilized as a reactant and intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Core Safety and Hazard Information
This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅Br | [1][2] |
| Molecular Weight | 120.98 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 58 °C | [1][3] |
| Melting Point | -113 °C | [1][5] |
| Flash Point | -34 °C (closed cup) | [1] |
| Density | 1.423 g/mL at 25 °C | [1][3] |
| Vapor Pressure | 219 mmHg at 25°C | [5] |
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapor[1][2] |
| Skin corrosion/irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation (Category 2) | ❗ | Danger | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | ❗ | Danger | H335: May cause respiratory irritation[1][2] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are designed to minimize risk during the handling and use of this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this chemical:
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][7] If inhalation of vapors is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage Protocol
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[1]
-
Ignition Sources: This compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces.[1][8] No smoking is permitted in the handling area.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][8] Use only non-sparking tools.[8]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1][4] Keep containers tightly closed and upright to prevent leakage.[1][4] The compound may be stabilized with copper.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Collect the absorbed material into a labeled, sealed container for proper disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Logical Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 590-13-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. cis-1-ブロモ-1-プロペン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 1-Bromo-1-propene | 590-14-7 | TCI AMERICA [tcichemicals.com]
A Technical Guide to the Synthesis of cis-1-Bromo-1-propene: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to obtain cis-1-bromo-1-propene, a valuable vinyl bromide intermediate in organic synthesis. The document details the most effective starting materials, provides step-by-step experimental protocols for key reactions, and presents quantitative data to facilitate methodological comparison. The stereoselective synthesis of the cis-isomer is a critical consideration, and this guide focuses on methods that afford high isomeric purity.
Bromodecarboxylation of 2,3-Dibromobutyric Acid
A highly effective and stereoselective method for the synthesis of this compound is the bromodecarboxylation of erythro-2,3-dibromobutanoic acid. This reaction proceeds via an anti-periplanar elimination of carbon dioxide and a bromide ion, leading to the preferential formation of the (Z)-isomer (this compound). An improved procedure utilizing neat triethylamine (B128534) or diisopropylethylamine provides the product with high isomeric purity.
Synthesis of the Starting Material: erythro-2,3-Dibromobutanoic Acid
The necessary starting material, erythro-2,3-dibromobutanoic acid, can be prepared from trans-crotonic acid through a stereospecific bromination reaction.
-
In a reaction vessel, dissolve trans-crotonic acid in a suitable solvent such as dichloromethane.
-
Slowly add a solution of bromine (Br₂) in the same solvent to the crotonic acid solution at room temperature.
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
Upon completion, the solvent is removed under reduced pressure to yield crude erythro-2,3-dibromobutanoic acid, which can be purified by recrystallization.
Stereoselective Bromodecarboxylation
-
The crude or purified erythro-2,3-dibromobutanoic acid is suspended in neat triethylamine or diisopropylethylamine in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to 40 °C with vigorous stirring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent, such as diethyl ether.
-
The triethylamine hydrobromide salt is removed by filtration.
-
The filtrate is washed sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation to yield the isomerically pure product.
Quantitative Data
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Isomeric Purity (cis:trans) |
| erythro-2,3-Dibromobutanoic Acid | Neat Triethylamine | 40 | 57 | >99:1 |
| erythro-2,3-Dibromobutanoic Acid | Neat Diisopropylethylamine | 40 | 57 | >99:1 |
Cis-Selective Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes. To achieve high selectivity for the cis-isomer of 1-bromo-1-propene, a non-stabilized phosphonium (B103445) ylide is required. The reaction of acetaldehyde (B116499) with a bromo-substituted ylide, such as the one derived from (bromomethyl)triphenylphosphonium bromide, is a viable route.
Preparation of the Phosphonium Ylide
The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred suspension. The formation of the deep red or orange color of the ylide indicates a successful reaction.
-
Allow the mixture to stir at -78 °C for a specified period to ensure complete ylide formation.
Olefination Reaction
-
To the freshly prepared ylide solution at -78 °C, slowly add a solution of acetaldehyde in anhydrous THF.
-
The reaction mixture is typically stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the trans-isomer and triphenylphosphine (B44618) oxide.
Quantitative Data
| Aldehyde | Phosphonium Salt | Base | Solvent | Temperature (°C) | Yield (%) | Isomeric Ratio (cis:trans) |
| Acetaldehyde | (Bromomethyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to RT | Moderate to Good | Predominantly cis |
Note: The exact yield and isomeric ratio can be influenced by the specific reaction conditions, including the base, solvent, and temperature.
Signaling Pathways and Experimental Workflows
Summary of Starting Materials
The following table summarizes the key starting materials for the stereoselective synthesis of this compound.
| Synthetic Route | Primary Starting Materials | Key Reagents |
| Bromodecarboxylation | trans-Crotonic Acid | Bromine, Triethylamine or Diisopropylethylamine |
| Wittig Reaction | Acetaldehyde, (Bromomethyl)triphenylphosphonium bromide | n-Butyllithium |
Conclusion
For the stereoselective synthesis of this compound, both the bromodecarboxylation of erythro-2,3-dibromobutanoic acid and a cis-selective Wittig reaction are highly effective methods. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The bromodecarboxylation route offers a straightforward procedure with high isomeric purity, while the Wittig reaction provides a versatile approach, with stereoselectivity being highly dependent on the nature of the ylide and reaction conditions. Careful adherence to the detailed experimental protocols is crucial for achieving the desired product in high yield and purity.
An In-Depth Technical Guide to the Molecular Geometry and Dipole Moment of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry and dipole moment of cis-1-Bromo-1-propene (also known as (Z)-1-bromo-1-propene). This molecule, with the chemical formula C₃H₅Br, is a halogenated alkene of interest in organic synthesis. Understanding its structural parameters and polarity is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Molecular Structure and Geometry
The geometry of this compound is dictated by the sp² hybridization of the carbon atoms involved in the double bond, leading to a trigonal planar arrangement around these centers. The "cis" configuration indicates that the bromine atom and the methyl group are on the same side of the carbon-carbon double bond.
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C=C | ~1.34 Å | |
| C-C | ~1.50 Å | |
| C-Br | ~1.88 Å | |
| C-H (vinyl) | ~1.08 Å | |
| C-H (methyl) | ~1.09 Å | |
| Bond Angles (°) | ||
| C=C-C | ~125° | |
| C=C-Br | ~122° | |
| C=C-H | ~120° | |
| H-C-H (methyl) | ~109.5° |
Dipole Moment
The presence of the electronegative bromine atom and the overall asymmetry of the cis-isomer result in an uneven distribution of electron density, giving the molecule a net dipole moment. The individual bond dipoles, particularly the C-Br and C=C bonds, do not cancel each other out due to the molecular geometry.[1] This results in a non-zero dipole moment for the cis-isomer, making it a polar molecule. In contrast, the trans-isomer generally possesses a smaller dipole moment as the bond dipoles are oriented in a way that leads to more effective cancellation.[1]
While an exact experimentally verified value for the dipole moment of this compound could not be retrieved from the available literature, it is expected to be significant due to the factors mentioned above.
Table 2: Summary of Key Properties
| Property | Value |
| Molecular Formula | C₃H₅Br[2][3] |
| Molecular Weight | 120.976 g/mol [2] |
| IUPAC Name | (Z)-1-bromo-1-propene[3] |
| CAS Number | 590-13-6[3] |
| Dipole Moment | Non-zero (polar molecule)[1] |
Experimental Determination Protocols
The precise determination of molecular geometry and dipole moment for molecules like this compound is typically achieved through sophisticated spectroscopic techniques.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase. From these constants, highly accurate molecular structures, including bond lengths and angles, can be derived.
Experimental Workflow:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum sample cell.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
-
Absorption Detection: As the frequency is swept, the molecules absorb energy at their characteristic rotational transition frequencies, which are detected.
-
Spectral Analysis: The resulting spectrum, a plot of absorption versus frequency, is analyzed to identify the rotational transitions and determine the rotational constants (A, B, and C).
-
Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a precise rₛ (substitution) or r₀ (ground state) structure can be calculated.
For the determination of the dipole moment, the Stark effect is employed. This involves applying a strong, uniform electric field to the sample, which causes the rotational energy levels to shift and split. The magnitude of this splitting is directly proportional to the square of the dipole moment, allowing for its precise calculation.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is another powerful technique for determining the molecular structure of volatile compounds.
Experimental Workflow:
-
Electron Beam Generation: A high-energy beam of electrons is generated in a vacuum chamber.
-
Sample Effusion: A gaseous jet of this compound is effused from a nozzle, intersecting the electron beam at a right angle.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule.
-
Structure Refinement: By fitting a theoretical model of the molecule's geometry to the experimental radial distribution curve, precise bond lengths and angles can be determined.
Logical Relationship of Molecular Properties
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting dipole moment.
Caption: Relationship between geometry, electronegativity, and dipole moment.
References
An In-depth Technical Guide to cis-1-Bromo-1-propene: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-1-bromo-1-propene, a valuable reagent in organic synthesis. The document details its commercial availability, stereoselective synthesis, and key applications in constructing complex molecular architectures. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.
Commercial Availability
This compound is commercially available from a variety of chemical suppliers. Purity levels typically range from 95% to 98%, with the compound often stabilized with copper to prevent isomerization and degradation. It is important to note that this chemical is classified as a dangerous good for transport and may be subject to additional shipping charges.
Below is a summary of representative commercial suppliers and their offerings. Please note that prices are subject to change and should be verified with the respective suppliers.
| Supplier | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 97% | 10 g | $73.40 |
| 97% | 50 g | $285.00 | |
| GFS Chemicals | 98% | 10 g | $67.34 |
| American Custom Chemicals Corporation | 95% | 10 g | $1165.70 |
| 95% | 50 g | $2711.10 |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₃H₅Br |
| Molecular Weight | 120.98 g/mol |
| CAS Number | 590-13-6 |
| Appearance | Colorless liquid |
| Boiling Point | 58 °C (lit.)[1] |
| Melting Point | -113 °C |
| Density | 1.423 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.4545 (lit.)[1] |
| Flash Point | -34 °C (closed cup)[1][2] |
| Sensitivity | Light sensitive |
Stereoselective Synthesis of this compound
The stereoselective synthesis of (Z)-1-bromo-1-alkenes, including this compound, can be efficiently achieved through the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids.[3][4][5] This method offers high yields and selectivity in a significantly reduced reaction time compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the literature for the synthesis of (Z)-1-bromo-1-alkenes.[3][5]
Materials:
-
anti-2,3-Dibromobutanoic acid
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a suitable microwave reactor vessel, a mixture of anti-2,3-dibromobutanoic acid, triethylamine (Et₃N), and dimethylformamide (DMF) is prepared.
-
The vessel is sealed and subjected to microwave irradiation for a short duration, typically ranging from 0.2 to 1.0 minutes.[3][4][5]
-
The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure (Z)-1-bromo-1-propene.
This method is noted for its efficiency, clean reaction profile, and high yields.[3][5]
Caption: Stereoselective synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile building block in a variety of carbon-carbon bond-forming reactions, making it a valuable tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a powerful method for the formation of carbon-carbon bonds.[6][7][8][9] this compound can serve as the vinyl halide partner in this reaction, leading to the stereospecific formation of substituted alkenes.
The following is a general procedure for the Suzuki-Miyaura coupling of a vinyl halide.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid, the base, and the palladium catalyst.
-
Add the solvent system to the flask and stir the mixture for a few minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Sonogashira Coupling Reactions
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][10][11] This reaction is a reliable method for the synthesis of enynes and arylalkynes. This compound can be effectively used as the vinyl halide component.
The following is a general procedure for the Sonogashira coupling of a vinyl halide.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.
-
Add the terminal alkyne and the base to the mixture and stir for a few minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with water or a dilute ammonium (B1175870) chloride solution.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
Caption: Sonogashira cross-coupling catalytic cycles.
Grignard Reagent Formation
This compound can be used to prepare the corresponding Grignard reagent, (cis-propenyl)magnesium bromide. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[12][13][14]
The following is a general procedure for the formation of a Grignard reagent from a vinyl halide and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an initiator)
-
Electrophile (e.g., an aldehyde or ketone)
-
Inert atmosphere
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve this compound in anhydrous ether in the dropping funnel and add a small amount to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed.
-
Add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture may be gently heated to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent in an ice bath and add a solution of the electrophile in anhydrous ether dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, dry the organic layer, and remove the solvent.
-
Purify the product by column chromatography or distillation.
Caption: Formation and reaction of a Grignard reagent.
Wittig and Related Reactions
While direct use of this compound in a classic Wittig reaction is not typical, it can be a precursor to phosphonium (B103445) salts that are then converted to ylides. The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[15][16][17][18][19]
Handling and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhalation of vapors.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition. It is often stored over copper as a stabilizer.[1]
Safety Precautions
This compound is classified as a flammable liquid and an irritant.
-
Hazard Statements: Highly flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Avoid breathing vapors. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[2]
In case of accidental exposure, seek immediate medical attention. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
- 13. ias.ac.in [ias.ac.in]
- 14. homework.study.com [homework.study.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 18. researchgate.net [researchgate.net]
- 19. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stereoselective Synthesis Using cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (Z)-alkenes utilizing cis-1-bromo-1-propene and its derivatives. The primary focus is on palladium-catalyzed cross-coupling reactions that retain the cis-configuration of the starting material, a crucial aspect in the synthesis of pharmaceuticals and biologically active molecules where stereochemistry dictates function.
Overview of Stereoselective Cross-Coupling Reactions
This compound is a valuable C3 building block for the stereoselective synthesis of (Z)-alkenes. Its vinyl bromide moiety allows for participation in a variety of palladium-catalyzed cross-coupling reactions, including Negishi, Suzuki-Miyaura, Stille, and Sonogashira couplings. The key to the successful application of this compound in stereoselective synthesis is the retention of the double bond geometry throughout the reaction sequence. This allows for the precise construction of complex molecules with defined (Z)-alkene moieties.
Below are detailed protocols and application notes for key stereoselective cross-coupling reactions involving this compound and its derivatives.
Negishi Coupling: Stereospecific Synthesis of (Z)-Trisubstituted Alkenes
The Negishi coupling provides a highly effective method for the stereospecific formation of carbon-carbon bonds. While direct coupling of this compound can be challenging, a highly stereoretentive protocol has been developed for a closely related derivative, (Z)-2-bromo-1-propenyl(pinacolyl)borane. This two-step approach, involving the bromoboration of propyne (B1212725) followed by Negishi coupling, yields (Z)-trisubstituted alkenes with excellent stereochemical control.[1]
Data Presentation: Negishi Coupling of (Z)-2-bromo-1-propenyl(pinacolyl)borane with Organozinc Reagents[1]
| Entry | Organozinc Reagent (R-ZnX) | Product | Yield (%) | (Z)-Isomeric Purity (%) |
| 1 | n-Hexylzinc bromide | (Z)-2-bromo-1-(n-hexyl)-1-propene pinacolboronate | 85 | >98 |
| 2 | Isopropylzinc bromide | (Z)-2-bromo-1-(isopropyl)-1-propene pinacolboronate | 82 | >98 |
| 3 | Cyclohexylzinc bromide | (Z)-2-bromo-1-(cyclohexyl)-1-propene pinacolboronate | 90 | >98 |
| 4 | Phenylzinc chloride | (Z)-2-bromo-1-(phenyl)-1-propene pinacolboronate | 73 | >98 |
| 5 | Vinylzinc bromide | (Z)-2-bromo-1-(vinyl)-1-propene pinacolboronate | 78 | >98 |
Experimental Protocol: Synthesis of (Z)-2-bromo-1-propenyl(pinacolyl)borane and Subsequent Negishi Coupling
Part A: Synthesis of (Z)-2-bromo-1-propenyl(pinacolyl)borane
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum is charged with BBr₃ (1.0 M in CH₂Cl₂, 10 mL, 10 mmol).
-
Addition of Propyne: The flask is cooled to -78 °C, and propyne gas is bubbled through the solution until a slight excess is observed (approx. 1.1 equivalents).
-
Reaction: The reaction mixture is stirred at -78 °C for 1 hour.
-
Quenching: Pinacol (1.18 g, 10 mmol) in CH₂Cl₂ (5 mL) is added dropwise at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel to afford (Z)-2-bromo-1-propenyl(pinacolyl)borane.
Part B: Negishi Coupling
-
Preparation of the Organozinc Reagent: To a solution of the corresponding organic halide (R-X, 1.2 mmol) in anhydrous THF (5 mL) is added activated zinc dust (1.5 mmol). The mixture is stirred at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, (Z)-2-bromo-1-propenyl(pinacolyl)borane (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) are dissolved in anhydrous THF (5 mL).
-
Coupling Reaction: The freshly prepared organozinc reagent solution is transferred to the Schlenk flask via cannula. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL). The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the pure (Z)-trisubstituted alkenylpinacolboronate.
Mandatory Visualization: Negishi Coupling Workflow
Caption: Workflow for the stereospecific Negishi coupling.
Stille Coupling: A General Protocol
Data Presentation: Representative Stille Coupling
No specific quantitative data for the Stille coupling of this compound was found in the searched literature. The following table is a template for recording experimental results.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z):(E) Ratio |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 100 | 12 | - | - |
| 2 | Vinyltributylstannane | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | THF | 80 | 16 | - | - |
Experimental Protocol: General Procedure for Stille Coupling[3][7]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Addition of Reagents: Add anhydrous, degassed solvent (e.g., toluene or THF). Then, add this compound (1.0 equiv.) followed by the organostannane reagent (1.1 equiv.) via syringe.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.
-
Monitoring: The reaction is monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of KF. The mixture is stirred vigorously for 1 hour to precipitate the tin salts.
-
Purification: The mixture is filtered through a pad of Celite®, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Mandatory Visualization: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: A General Protocol
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and a vinyl halide, typically with retention of the alkene stereochemistry.[6][7] This reaction is valuable for the synthesis of enynes. Below is a general protocol that can be adapted for the stereoselective coupling of this compound.
Data Presentation: Representative Sonogashira Coupling
No specific quantitative data for the Sonogashira coupling of this compound was found in the searched literature. The following table is a template for recording experimental results.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | - |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA | DMF | 50 | 8 | - |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: A Schlenk flask is charged with the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%). The flask is evacuated and backfilled with argon three times.
-
Addition of Reagents: Anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 3 equiv.) are added. This compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) are then added via syringe.
-
Reaction Conditions: The mixture is stirred at the desired temperature (typically 25-70 °C) until the reaction is complete.
-
Monitoring: Progress is monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Summary and Outlook
This compound and its derivatives are versatile reagents for the stereoselective synthesis of (Z)-alkenes. The Negishi coupling of the corresponding pinacolboronate has been demonstrated to be a highly efficient and stereospecific transformation. While detailed protocols for other cross-coupling reactions with this compound are less common in the literature, the general procedures for Stille and Sonogashira couplings provide a solid foundation for methodological development. The key to success in these transformations is careful optimization of the reaction conditions to ensure the retention of the cis-alkene geometry. These stereoselective methods are of high value for the synthesis of complex organic molecules in the fields of drug discovery and materials science.
References
Application Notes and Protocols for the Stereoretentive Suzuki-Miyaura Coupling of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The stereospecific coupling of alkenyl halides is of particular importance in the synthesis of complex molecules, including pharmaceuticals and natural products, where precise control of the double bond geometry is crucial. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of cis-1-bromo-1-propene with various arylboronic acids. The reaction proceeds with high stereoretention, providing a reliable method for the synthesis of cis-alkenes.
The core transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preserving the cis-geometry of the double bond.
Core Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The data highlights the versatility of the reaction with respect to electronically and sterically diverse coupling partners. All reactions proceed with a high degree of stereoretention, yielding the corresponding cis-1-aryl-1-propene as the major product.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | THF/H₂O | 80 | 16 | 88 |
| 4 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene | 110 | 10 | 85 |
| 5 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 24 | 78 |
| 6 | 1-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 83 |
| 7 | 3-Furylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (3) | Toluene/H₂O | 90 | 12 | 89 |
| 8 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 12 | 90 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and can be adapted based on the specific arylboronic acid and desired scale.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
Protocol:
-
Reaction Setup: To a dry Schlenk flask or sealed tube containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the palladium catalyst (as specified in the table), and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive flow of inert gas, add the base (as specified in the table). Then, add the solvent system (e.g., a mixture of organic solvent and degassed water).
-
Addition of this compound: Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the specified temperature and stir vigorously for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure cis-1-aryl-1-propene.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a robust and stereoretentive method for the synthesis of cis-1-aryl-1-propenes. The reaction is tolerant of a wide range of functional groups on the arylboronic acid partner, making it a valuable tool in the synthesis of diverse molecular architectures. Careful selection of the catalyst, ligand, base, and solvent is essential for optimizing reaction yields and ensuring the stereochemical integrity of the product. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
Application Notes and Protocol for the Formation of (Z)-1-Propenylmagnesium Bromide from cis-1-Bromo-1-propene
Abstract
This document provides a comprehensive protocol for the preparation of the Grignard reagent, (Z)-1-propenylmagnesium bromide, from cis-1-bromo-1-propene. Grignard reagents are potent nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis. The generation of Grignard reagents from less reactive vinyl halides, such as this compound, requires careful control of reaction conditions to ensure successful formation and minimize side reactions. This protocol details the necessary materials, setup, and procedure for the synthesis of (Z)-1-propenylmagnesium bromide, a valuable intermediate for introducing the propenyl group in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds through their reaction with a wide range of electrophiles.[1][2][3][4] The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[2] This process effectively reverses the polarity of the carbon atom, transforming it from an electrophilic site in the organic halide to a strongly nucleophilic one in the Grignard reagent, a concept known as "umpolung".[2]
The reactivity of the organic halide towards magnesium is dependent on the nature of the halide and the organic framework, with the general reactivity trend being I > Br > Cl > F.[2] While the formation of Grignard reagents from alkyl halides is a standard procedure, the use of vinyl halides presents unique challenges due to the increased strength of the sp2-hybridized carbon-halogen bond.[5] Consequently, more forcing conditions, such as the use of a more effective coordinating solvent like tetrahydrofuran (B95107) (THF) over diethyl ether, are often necessary.[2][6]
This protocol specifically addresses the formation of (Z)-1-propenylmagnesium bromide from this compound. Maintaining the stereochemistry of the double bond during the Grignard formation is a key consideration. The resulting (Z)-1-propenylmagnesium bromide is a versatile reagent used in the synthesis of various organic compounds.[7][8]
Experimental Protocol
Materials
-
This compound (97% purity, contains copper as a stabilizer)
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for washing)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Equipment Setup
All glassware should be thoroughly dried in an oven at >100°C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions. A reflux condenser should be fitted to the reaction flask, and a dropping funnel should be used for the addition of the halide. The entire apparatus should be maintained under a positive pressure of inert gas throughout the reaction.
Grignard Reagent Formation
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the dried round-bottom flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. The iodine serves to activate the magnesium surface by removing the passivating magnesium oxide layer.[2][3] The disappearance of the iodine color is an indication of activation.
-
Initiation: Add a small amount of anhydrous THF to the activated magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.
-
The reaction is typically initiated by gentle heating or sonication. A successful initiation is marked by the disappearance of the iodine color, the appearance of a cloudy or greyish solution, and potentially a gentle reflux of the solvent.[9]
-
Addition: Once the reaction has initiated, dilute the remaining this compound solution with additional anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[4] If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied.
-
Completion: After the addition is complete, continue to stir the reaction mixture. Gentle heating to maintain reflux may be necessary to ensure complete consumption of the starting material. The reaction is typically stirred for an additional 1-2 hours at reflux.[10]
-
Quantification and Use: The resulting Grignard reagent solution should appear as a cloudy, grey to brownish mixture. The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).[9] It is recommended to use the freshly prepared Grignard reagent immediately for the best results in subsequent reactions.[9]
Data Presentation
While specific quantitative data for the formation of Grignard reagent from this compound is not extensively reported in the searched literature, the following table provides a general overview of typical reaction parameters and expected outcomes based on similar reactions with vinyl and aryl halides.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio | ||
| This compound | 1.0 eq | |
| Magnesium | 1.1 - 1.5 eq | A slight excess of magnesium is used to ensure complete reaction of the halide. |
| Solvent | ||
| Solvent Type | Anhydrous THF | THF is generally preferred for less reactive vinyl halides.[2][6] |
| Concentration | 0.5 M - 1.0 M | A common concentration range for Grignard reagent preparation.[7] |
| Reaction Conditions | ||
| Initiation Temperature | Room Temperature to 40°C | Gentle heating may be required. |
| Reaction Temperature | Reflux (approx. 66°C for THF) | The exothermic nature of the reaction can often sustain reflux. |
| Reaction Time | 1 - 3 hours | Including addition and subsequent stirring. |
| Expected Yield | 70 - 90% | Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions. |
Mandatory Visualization
Caption: Workflow for the synthesis of (Z)-1-propenylmagnesium bromide.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under an inert atmosphere and in anhydrous solvents.
-
This compound is a flammable and volatile liquid. Handle in a well-ventilated fume hood.
-
The reaction can be exothermic. Ensure proper temperature control and be prepared for cooling if necessary.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Quench any unreacted Grignard reagent carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) under controlled conditions.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 6. leah4sci.com [leah4sci.com]
- 7. 1-丙烯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 8. Propenylmagnesium Bromide Solution - Best Price for Grignard Reagent [symaxlaboratories.net]
- 9. benchchem.com [benchchem.com]
- 10. ISOPROPENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes: Stereospecific a of (Z)-1-Lithio-1-propene from cis-1-Bromo-1-propene
Introduction
(Z)-1-Lithio-1-propene is a valuable organolithium reagent in organic synthesis, serving as a stereospecific nucleophile for the formation of carbon-carbon bonds. Its utility lies in the ability to introduce a (Z)-propenyl group with high fidelity, which is a common structural motif in many natural products and biologically active molecules. The generation of (Z)-1-lithio-1-propene is most reliably achieved through a lithium-halogen exchange reaction starting from cis-1-bromo-1-propene. This method is highly favored because the exchange process is extremely rapid at low temperatures and proceeds with retention of the double bond geometry.[1]
Principle of the Reaction
The core of this transformation is the lithium-halogen exchange, a powerful method for preparing organolithium compounds that are otherwise difficult to access.[2] The reaction involves treating the vinyl bromide with a strong organolithium base, typically tert-butyllithium (B1211817) (t-BuLi) or n-butyllithium (n-BuLi). The alkyllithium reagent preferentially exchanges its lithium atom for the bromine atom on the vinyl substrate. This process is particularly efficient for vinyl and aryl bromides.[3][4]
The stereospecificity of the lithium-halogen exchange on vinyl halides is a key feature, proceeding with retention of configuration.[1] This means that starting with this compound reliably yields the desired (Z)-1-lithio-1-propene. The reaction is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as elimination or isomerization of the product.[5]
Reaction Scheme
A diagram illustrating the lithium-halogen exchange reaction.
Caption: Lithium-halogen exchange from this compound.
Applications in Synthesis
(Z)-1-Lithio-1-propene is a versatile intermediate used in a variety of synthetic transformations:
-
Carbonyl Addition: It readily adds to aldehydes and ketones to produce (Z)-allylic alcohols.
-
Carboxylation: Reaction with carbon dioxide (CO₂) yields (Z)-2-butenoic acid.
-
Alkylation: It can be alkylated with alkyl halides to form more complex (Z)-olefins.
-
Transmetalation: The lithium can be exchanged with other metals (e.g., copper, zinc) to generate different organometallic reagents with unique reactivity profiles, such as vinylcuprates or vinylzincs.[5]
Experimental Protocols
Safety Precautions:
-
Organolithium reagents such as tert-butyllithium and n-butyllithium are extremely pyrophoric and react violently with water and air.[6][7] All procedures must be carried out under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Low-temperature baths (e.g., dry ice/acetone) are required and should be handled with appropriate thermal gloves.
-
Personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Protocol 1: Generation of (Z)-1-Lithio-1-propene using tert-Butyllithium
This protocol is adapted from established procedures for lithium-halogen exchange on vinyl halides. tert-Butyllithium is often preferred for its high reactivity, which ensures a rapid and clean exchange even at very low temperatures.[8]
Materials:
-
This compound (CH₃CH=CHBr)
-
tert-Butyllithium (t-BuLi) in pentane (B18724) (typically 1.7 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Quenching agent (e.g., an electrophile like benzaldehyde, or a proton source like saturated aq. NH₄Cl)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon line with a bubbler
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble the three-necked flask with a stir bar, a thermometer, a rubber septum, and a connection to the inert gas line. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen.
-
Reaction Mixture Preparation: Add this compound (1.0 eq) to the flask via syringe. Add anhydrous THF (to make a ~0.1-0.2 M solution) and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Addition of t-BuLi: Slowly add tert-butyllithium (2.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Two equivalents are used because one equivalent performs the exchange, and the second reacts with the tert-butyl bromide byproduct to form isobutene and isobutane, preventing side reactions.[1]
-
Stirring: Stir the resulting solution at -78 °C for an additional 30-60 minutes. The solution is now ready for reaction with an electrophile.
-
Quenching (Example with Benzaldehyde): Slowly add the chosen electrophile (e.g., benzaldehyde, 1.1 eq) to the solution of (Z)-1-lithio-1-propene at -78 °C.
-
Workup: After the reaction is complete (monitored by TLC), allow the mixture to warm slowly to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
Experimental Workflow
A flowchart visualizing the key steps in the synthesis protocol.
Caption: Step-by-step workflow for generating (Z)-1-lithio-1-propene.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the lithium-halogen exchange reaction on vinyl bromides. Yields are highly dependent on the subsequent reaction with an electrophile. The generation of the organolithium species itself is often considered quantitative.
| Parameter | Condition | Rationale / Notes |
| Lithiating Agent | tert-Butyllithium (t-BuLi) | Highly reactive, provides clean and fast exchange at low temperatures.[8] |
| n-Butyllithium (n-BuLi) | Also effective, but may be slower or require slightly higher temperatures.[5] | |
| Equivalents | 2.0 - 2.2 eq of t-BuLi | The second equivalent scavenges the t-BuBr byproduct.[1][7] |
| Solvent | THF, Diethyl Ether, or mixtures | Ethereal solvents are required to solvate the lithium cation and promote the reaction.[3] |
| Temperature | -78 °C to -100 °C | Crucial for preventing side reactions and maintaining the stability of the organolithium reagent. |
| Reaction Time | 30 - 60 minutes | The lithium-halogen exchange is typically very fast.[1] |
| Yield | >90% (in situ) | The formation of the vinyllithium (B1195746) is generally high-yielding. The isolated yield depends on the efficiency of the trapping reaction.[5] |
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application of cis-1-Bromo-1-propene in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Bromo-1-propene and its synthetic equivalents are valuable C3 building blocks in organic synthesis, particularly for the stereoselective construction of complex molecules such as natural products. The cis-propenyl moiety is a common structural feature in a variety of biologically active compounds, including marine natural products and insect pheromones. This document provides a detailed account of the applications of this compound and its derivatives in the synthesis of such natural products, with a focus on key transformations, quantitative data, and detailed experimental protocols.
A highly effective strategy for the introduction of the cis-propenyl unit involves the use of a synthetic equivalent, (Z)-2-bromo-1-propenyl(pinacolyl)borane. This reagent, prepared from propyne, undergoes highly stereoselective Negishi cross-coupling reactions with a variety of organozinc reagents to furnish (Z)-trisubstituted alkenes with excellent isomeric purity.[1][2][3] This methodology has been successfully applied to the synthesis of key fragments of complex natural products.
Key Applications in Natural Product Synthesis
The methodology centered around the Negishi coupling of (Z)-2-bromo-1-propenyl(pinacolyl)borane has been pivotal in the synthesis of several classes of natural products:
-
Marine Macrolides: The total synthesis of mycolactones, complex macrolides isolated from Mycobacterium ulcerans, has utilized Negishi cross-coupling reactions to assemble the intricate carbon skeleton.[4][5] Specifically, the southern chain of mycolactone (B1241217) A/B can be constructed using stereoselective cross-coupling methods to install the required olefin geometries.
-
Insect Pheromones: The stereoselective synthesis of insect pheromones often requires the precise installation of Z-configured double bonds. The methodology described provides a powerful tool for the synthesis of pheromones like (3Z,6E)-α-farnesene, a component of the trail pheromone of the red fire ant.
-
Other Marine Natural Products: The versatility of the cis-1-propenyl synthon extends to the synthesis of other marine-derived natural products, such as dictyopterene C', which features a cis-divinylcyclopropane core.
Data Presentation
The following tables summarize the quantitative data for the key transformations involving the synthetic equivalent of this compound.
Table 1: Synthesis of (Z)-2-Bromo-1-propenyl(pinacolyl)borane
| Step | Reagents and Conditions | Product | Yield (%) | Isomeric Purity (%) |
| 1 | Propyne, BBr₃, CH₂Cl₂, -78 °C to rt | (Z)-2-Bromo-1-propenyldibromoborane | - | ≥98 |
| 2 | Pinacol (B44631), CH₂Cl₂, rt | (Z)-2-Bromo-1-propenyl(pinacolyl)borane | 85 (from propyne) | ≥98 |
Table 2: Negishi Coupling of (Z)-2-Bromo-1-propenyl(pinacolyl)borane with Organozinc Reagents [1][2][3]
| Entry | Organozinc Reagent (RZnX) | Catalyst (mol %) | Product | Yield (%) | Isomeric Purity (%) |
| 1 | n-Hexylzinc bromide | Pd(PPh₃)₄ (1) | (Z)-2-(n-Hexyl)-1-propenyl(pinacolyl)borane | 90 | ≥98 |
| 2 | i-Propylzinc bromide | Pd(PPh₃)₄ (1) | (Z)-2-(i-Propyl)-1-propenyl(pinacolyl)borane | 85 | ≥98 |
| 3 | Cyclohexylzinc bromide | Pd(PPh₃)₄ (1) | (Z)-2-(Cyclohexyl)-1-propenyl(pinacolyl)borane | 88 | ≥98 |
| 4 | Phenylzinc chloride | Pd(PPh₃)₄ (1) | (Z)-2-Phenyl-1-propenyl(pinacolyl)borane | 82 | ≥98 |
| 5 | (E)-1-Heptenylzinc chloride | Pd(PPh₃)₄ (1) | (Z,E)-2-(1-Heptenyl)-1-propenyl(pinacolyl)borane | 78 | ≥98 |
| 6 | Geranylzinc bromide | Pd(PPh₃)₄ (1) | Precursor to (3Z,6E)-α-Farnesene | 73 | ≥98 |
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-Bromo-1-propenyl(pinacolyl)borane
This protocol describes the synthesis of the key this compound synthetic equivalent.
Step 1: Bromoboration of Propyne
-
A solution of BBr₃ (1.0 M in CH₂Cl₂) is cooled to -78 °C under an argon atmosphere.
-
Propyne gas is bubbled through the solution until a slight excess is absorbed.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The solvent and excess BBr₃ are removed under reduced pressure to yield (Z)-2-bromo-1-propenyldibromoborane as a crude oil, which is used in the next step without further purification.
Step 2: Esterification with Pinacol
-
The crude (Z)-2-bromo-1-propenyldibromoborane is dissolved in anhydrous CH₂Cl₂ at room temperature under an argon atmosphere.
-
A solution of pinacol (1.1 equivalents) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by distillation to afford (Z)-2-bromo-1-propenyl(pinacolyl)borane as a colorless oil.
Protocol 2: General Procedure for the Negishi Coupling of (Z)-2-Bromo-1-propenyl(pinacolyl)borane with Organozinc Reagents
This protocol provides a general method for the stereoselective synthesis of (Z)-trisubstituted alkenes.
-
Preparation of the Organozinc Reagent: The organozinc reagent is prepared from the corresponding organic halide (R-X) by either reaction with activated zinc dust or by transmetalation from the corresponding organolithium or Grignard reagent with ZnCl₂.
-
Negishi Coupling Reaction:
-
To a solution of (Z)-2-bromo-1-propenyl(pinacolyl)borane (1.0 equivalent) in anhydrous THF under an argon atmosphere is added the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %).
-
The solution of the organozinc reagent (1.2 equivalents) in THF is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated to 50-60 °C and monitored by TLC or GC until the starting material is consumed.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-trisubstituted alkenylpinacolboronate.
-
Protocol 3: Synthesis of a Precursor to (3Z,6E)-α-Farnesene
This protocol details a key step in the synthesis of the insect pheromone (3Z,6E)-α-farnesene.
-
Preparation of Geranylzinc Bromide: To a suspension of activated zinc dust in anhydrous THF is added a solution of geranyl bromide in THF. The mixture is stirred at room temperature until the zinc is consumed.
-
Negishi Coupling:
-
To a solution of (Z)-2-bromo-1-propenyl(pinacolyl)borane (1.0 equivalent) and Pd(PPh₃)₄ (1 mol %) in anhydrous THF is added the freshly prepared solution of geranylzinc bromide (1.2 equivalents) at room temperature.
-
The reaction mixture is stirred for 12 hours at room temperature.
-
The reaction is worked up as described in the general Negishi coupling protocol.
-
Purification by flash chromatography yields the desired (Z)-alkenylpinacolboronate precursor to (3Z,6E)-α-farnesene.
-
Visualizations
Caption: Synthetic pathway to (Z)-trisubstituted alkenes.
Caption: Experimental workflow for Negishi coupling.
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. Exploring Mycolactone—The Unique Causative Toxin of Buruli Ulcer: Biosynthetic, Synthetic Pathways, Biomarker for Diagnosis, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. BJOC - The chemistry and biology of mycolactones [beilstein-journals.org]
- 5. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for Low-Temperature Reactions with cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting low-temperature reactions with cis-1-Bromo-1-propene. The information is intended for use by qualified researchers and professionals in the fields of chemistry and drug development. Proper safety precautions must be observed when handling all chemicals and performing these reactions.
Introduction
This compound is a versatile reagent in organic synthesis, serving as a precursor for various organometallic intermediates and subsequent cross-coupling reactions. Its stereochemistry offers a valuable tool for the synthesis of specific isomers of more complex molecules. Low-temperature reactions are often crucial for maintaining the stereochemical integrity of the propenyl group and for controlling the reactivity of the organometallic intermediates. This document outlines protocols for key low-temperature reactions involving this compound, including lithiation, Grignard reagent formation, and Suzuki coupling.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 590-13-6[1][2] |
| Molecular Formula | C₃H₅Br[1][2] |
| Molecular Weight | 120.98 g/mol [1][2] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 58 °C (lit.)[1][3] |
| Melting Point | -113 °C[1] |
| Density | 1.423 g/mL at 25 °C (lit.)[1][3] |
| Flash Point | -34 °C (closed cup)[1][3] |
Safety Precautions
This compound is a highly flammable liquid and should be handled with extreme care in a well-ventilated fume hood.[1][3] Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Keep away from heat, sparks, open flames, and hot surfaces.[1] Store in a tightly closed container in a cool, well-ventilated area, preferably refrigerated to inhibit isomerization.[4]
Experimental Protocols
Low-Temperature Lithiation to form (Z)-1-Propenyllithium
This protocol describes the in-situ generation of (Z)-1-propenyllithium from this compound at -78 °C, which can then be used for subsequent reactions with various electrophiles. This procedure is adapted from a verified protocol for a similar substrate.[1]
Materials:
-
This compound (distilled prior to use)[1]
-
Anhydrous tetrahydrofuran (B95107) (THF), distilled from sodium/benzophenone ketyl[1]
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)[1]
-
An appropriate electrophile (e.g., aldehyde, ketone, Weinreb amide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Pressure-equalizing addition funnel
-
Low-temperature thermometer
-
Syringes and needles
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the two-necked flask, dissolve the distilled this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 - 1.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature at -78 °C.[1] A milky white suspension may form.[5]
-
Stirring: Stir the reaction mixture at -78 °C for an additional 1-2 hours to ensure complete formation of the lithium reagent.
-
Reaction with Electrophile: Add a solution of the electrophile (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Time: Stir the reaction at -78 °C for a duration appropriate for the chosen electrophile (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC.
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution, ensuring the temperature does not rise significantly.[5]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data (Representative): While specific yield data for reactions of pure (Z)-1-propenyllithium generated this way is not readily available, reactions of similar lithium reagents with aldehydes and ketones at low temperatures typically provide good to excellent yields (82-96%).[6]
Low-Temperature Grignard Reagent Formation
This protocol provides a general method for the formation of the Grignard reagent from this compound at low temperatures. This can help to minimize potential side reactions.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (for activation)
-
Dry ice/acetone or similar cooling bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup and Activation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm the flask under an inert atmosphere until the iodine sublimes and coats the magnesium. Allow to cool.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[3]
-
Grignard Formation: Once initiated, cool the flask to a low temperature (e.g., -20 °C to 0 °C) using a cooling bath.[3]
-
Addition: Slowly add the remaining this compound solution from the dropping funnel, maintaining the internal temperature below the desired setpoint (e.g., -15 °C).[3]
-
Completion: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours, then slowly warm to 0 °C and stir for another hour to ensure complete conversion.[3] The resulting Grignard reagent should be used immediately.
Quantitative Data (Representative for similar aryl bromides):
| Parameter | Low-Temperature Conditions |
| Reaction Temperature | -20 °C to 0 °C[3] |
| Reaction Time | 2-3 hours[3] |
| Expected Yield | > 80% (dependent on substrate and conditions) |
Low-Temperature Suzuki Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with a boronic acid at low to moderate temperatures. The choice of catalyst, ligand, and base is crucial for a successful and stereoretentive coupling.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a Schlenk flask or reaction vial, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent. If a biphasic system is used (e.g., dioxane/water), degas the mixture thoroughly.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas three times.
-
Reaction: Stir the reaction mixture at the desired low to moderate temperature (e.g., room temperature to 80 °C). The optimal temperature will depend on the specific substrates and catalyst system and should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data (Representative for similar alkenyl bromides):
| Parameter | Typical Conditions |
| Catalyst Loading | 1-5 mol% |
| Reaction Temperature | Room temperature to 80 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-95% (highly dependent on substrates and conditions) |
Conclusion
The protocols provided offer a starting point for conducting low-temperature reactions with this compound. The lithiation protocol is well-established for similar substrates, while the Grignard and Suzuki coupling protocols are generalized and will likely require optimization for specific applications. Researchers should carefully consider the reactivity of their substrates and the desired stereochemical outcome when selecting and modifying these procedures. Adherence to strict safety protocols is paramount when working with this flammable and reactive compound.
References
Application Notes and Protocols: The Role of cis-1-Bromo-1-propene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of cis-1-bromo-1-propene, a versatile building block in the preparation of key pharmaceutical intermediates. The unique stereochemistry and reactivity of this reagent make it a valuable tool in the construction of complex molecular architectures found in modern therapeutics, particularly in the development of antiviral agents.
This compound serves as a precursor to a variety of reactive intermediates, including organolithium and Grignard reagents, and is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These transformations allow for the stereospecific introduction of the (Z)-propenyl moiety, a structural motif present in several biologically active compounds.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in the synthesis of pharmaceutical intermediates are centered around its ability to undergo stereospecific carbon-carbon bond formation. This allows for the precise construction of chiral centers and complex backbones essential for the efficacy of many drugs.
1. Formation of Organometallic Reagents for Nucleophilic Addition:
This compound can be readily converted into its corresponding organolithium or Grignard reagent. These powerful nucleophiles can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds with retention of the cis-alkene geometry. This methodology is crucial for the synthesis of chiral alcohols and other functionalized intermediates.
2. Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: The reaction of a boronic acid or ester with this compound, catalyzed by a palladium complex, allows for the formation of a carbon-carbon bond between the propenyl group and an aryl or vinyl group. This reaction is widely used in the pharmaceutical industry to construct biaryl systems and other complex scaffolds.
-
Heck Reaction: This reaction couples this compound with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. The Heck reaction is a powerful tool for the synthesis of complex olefinic structures.
-
Sonogashira Coupling: The coupling of a terminal alkyne with this compound using a palladium and copper co-catalyst system provides a direct route to conjugated enynes. This structural motif is found in a number of natural products and synthetic compounds with interesting biological activities.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the key transformations involving this compound and related vinyl bromides in the synthesis of pharmaceutical intermediates.
Table 1: Generation and Reaction of (Z)-1-Propenyllithium
| Electrophile | Product Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aldehyde | Secondary Allylic Alcohol | THF | -78 | 0.5 - 2 | 85 - 95 |
| Ketone | Tertiary Allylic Alcohol | THF | -78 | 1 - 3 | 80 - 90 |
| Weinreb Amide | α,β-Unsaturated Ketone | THF | -78 to 0 | 2 - 4 | 75 - 85 |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 - 100 | 70 - 90 |
| Heck | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 - 120 | 65 - 85 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 25 - 50 | 70 - 95 |
Experimental Protocols
Protocol 1: Generation of (Z)-1-Propenyllithium and Reaction with an Aldehyde
This protocol details a highly efficient method for the generation of 1-propynyllithium (B39626) from a (Z/E)-mixture of 1-bromo-1-propene (B1584524) and its subsequent reaction with trans-cinnamaldehyde to produce 6-phenylhex-2-yn-5-en-4-ol, a useful intermediate for further elaboration.[1][2] This procedure demonstrates the principle of forming a reactive organometallic species from a bromopropene precursor.
Materials:
-
(Z/E)-1-Bromo-1-propene
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (BuLi) in hexane (B92381)
-
trans-Cinnamaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Dry ice-acetone bath
Procedure:
-
In a dry, 500-mL, two-necked flask flushed with argon, fitted with a magnetic stirring bar and a 250-mL pressure-equalizing addition funnel, place 18.65 g of (Z/E)-1-bromo-1-propene (0.15 mol) in 100 mL of anhydrous THF.
-
Cool the flask to -78 °C using a dry ice-acetone bath.
-
Add 140 mL of n-butyllithium (1.57 M in hexane, 0.22 mol) dropwise over 30 minutes. Rinse the addition funnel with an additional 10 mL of THF.
-
Stir the resulting milky white suspension at -78 °C for an additional 2 hours.
-
In the addition funnel, prepare a solution of 13.21 g of freshly distilled trans-cinnamaldehyde (0.1 mol) in 50 mL of THF.
-
Add the cinnamaldehyde (B126680) solution dropwise to the reaction mixture over 10 minutes. Rinse the funnel with 10 mL of THF.
-
Stir the solution for 30 minutes at -78 °C.
-
Quench the reaction by the addition of 50 mL of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and pour it into a 1-L separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Separate the layers and extract the aqueous phase with three 100-mL portions of diethyl ether.
-
Combine the organic layers, wash with two 100-mL portions of brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by flash chromatography on silica (B1680970) gel using 20% diethyl ether in hexane as the eluent to afford the pure product.
Expected Yield: ~92%
Visualizations
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of cis-1-bromo-1-propene. This versatile starting material allows for the stereospecific synthesis of a wide range of cis-disubstituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination, with a focus on retaining the cis-stereochemistry of the starting material.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] When employing geometrically defined substrates such as this compound, a key challenge and opportunity lies in controlling the stereochemical outcome of the reaction. Many palladium-catalyzed couplings of vinyl halides are known to proceed with retention of the double bond geometry, providing a powerful tool for the synthesis of stereochemically pure alkenes.[2]
The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the vinyl bromide to a palladium(0) complex, transmetalation (for coupling reactions like Suzuki, Stille, and Sonogashira) or migratory insertion (for the Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and maintaining the desired stereochemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide.[4] For this compound, this reaction allows for the stereospecific synthesis of cis-alkenes by coupling with various aryl- or vinylboronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene (B28343) | 80 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 4 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 70 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 M aqueous solution, 2.0 mL)
-
Toluene (5 mL)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (5 mL) followed by the 2.0 M aqueous solution of sodium carbonate (2.0 mL).
-
The flask is sealed and the reaction mixture is heated to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes) to afford the desired cis-1-phenyl-1-propene.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. With this compound, this reaction can be used to synthesize various dienes and styrenes with retention of the cis-geometry.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | Dioxane | 110 | 16 | 88 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 24 | 82 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a sealed tube under an argon atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) in anhydrous DMF (2 mL).
-
Add this compound (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the desired cis-1-phenyl-1-propene.
Stille Coupling
The Stille coupling reaction enables the formation of carbon-carbon bonds between an organotin compound and an organic halide.[2] This method is highly effective for the stereospecific synthesis of cis-alkenes from this compound.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin (B143874) | Pd(PPh₃)₄ (4) | - | - | THF | 65 | 16 | 93 |
| 2 | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3) | - | CuI (10 mol%) | NMP | 80 | 12 | 89 |
| 3 | (E)-Tributyl(styryl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Toluene | 100 | 18 | 87 |
| 4 | Tributyl(ethynyl)tin | AsCat-4 (2) | - | CsF | Dioxane | 90 | 24 | 91 |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tributyl(vinyl)tin (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under argon, add Pd(PPh₃)₄ (0.04 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL).
-
Add tributyl(vinyl)tin (1.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified directly by flash chromatography on silica gel (hexanes) to afford the desired cis-1,3-pentadiene.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to enynes.[5] This reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50 | 8 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 12 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | 16 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Acetonitrile | RT | 24 | 85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at 50 °C for 8 hours.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with diethyl ether.
-
The filtrate is concentrated, and the residue is purified by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to yield cis-1-phenyl-1-penten-3-yne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction can be applied to this compound to synthesize enamines with retention of stereochemistry.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 90 | 16 | 88 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 20 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware and inert atmosphere setup (glovebox recommended for handling NaOtBu)
Procedure:
-
Inside a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) followed by this compound (1.0 mmol).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 18 hours.
-
After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired cis-enamine.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling of this compound
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of cis-1-Bromo-1-propene with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. A key advantage of this reaction is its ability to proceed with retention of stereochemistry, making it an invaluable tool for the synthesis of stereodefined alkenes.
These application notes provide a detailed overview and experimental protocols for the stereospecific Suzuki-Miyaura coupling of cis-1-bromo-1-propene with various organoboronic acids. This reaction is particularly useful for the synthesis of cis-alkenes, which are important structural motifs in many biologically active molecules and advanced materials. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the field of drug development where precise control of molecular geometry is paramount.
Reaction Principle and Stereochemistry
The Suzuki-Miyaura coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This step occurs with retention of the cis-geometry of the double bond.
-
Transmetalation: The organic group from the organoboronic acid is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired cis-alkene product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Crucially, the Suzuki-Miyaura reaction of vinyl halides is known to be stereospecific, meaning the configuration of the double bond in the starting vinyl halide is retained in the product. Therefore, the use of this compound as a substrate allows for the reliable synthesis of the corresponding cis-disubstituted alkene products.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound and its trifluoroborate salt with various organoboron reagents. Please note that reaction conditions and yields can vary depending on the specific substrates and catalyst system used. The data presented here are based on literature reports for similar systems and a specific example for a closely related trifluoroborate.
| Entry | Organoboron Reagent | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | cis-1-Phenyl-1-propene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene (B28343) | 80 | 12 | 85-95 (Illustrative) |
| 2 | 4-Methoxyphenylboronic Acid | cis-1-(4-Methoxyphenyl)-1-propene | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 (Illustrative) |
| 3 | 3-Thienylboronic Acid | cis-1-(3-Thienyl)-1-propene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 75-85 (Illustrative) |
| 4 | Potassium cis-1-propenyltrifluoroborate | 3-bromo-2-methyl-1-(prop-1-en-1-yl)-1,2-dihydro-2,1-borazaronaphthalene | Pd(dppf)Cl₂ (6) | Cs₂CO₃ | Toluene/H₂O | 60 | 18 | 90[1] |
Note: Entries 1-3 are illustrative examples based on typical yields and conditions for Suzuki-Miyaura couplings of vinyl bromides. Entry 4 is a specific example from the literature demonstrating the high stereospecificity and yield of the coupling with a cis-propenyltrifluoroborate, a derivative of propenylboronic acid.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Anhydrous solvents should be used unless otherwise specified.
-
The purity of the reagents, particularly the organoboronic acid, can significantly impact the reaction outcome.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add phenylboronic acid (1.2 mmol, 1.2 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add toluene (5 mL). Stir the mixture for 5 minutes.
-
Add a 2 M aqueous solution of sodium carbonate (2 mL, 4 mmol, 4 equiv).
-
Add this compound (1 mmol, 1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes) to afford the pure cis-1-phenyl-1-propene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: The Strategic Use of cis-1-Bromo-1-propene in the Synthesis of Substituted Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of cis-1-bromo-1-propene as a versatile building block in the stereoselective synthesis of substituted alkenes. This document outlines detailed experimental protocols for key palladium-catalyzed cross-coupling reactions, presents quantitative data for reaction performance, and illustrates reaction mechanisms and workflows through detailed diagrams. The high stereochemical purity of this compound makes it an invaluable reagent for accessing Z-alkenes, which are important structural motifs in numerous biologically active molecules and pharmaceutical compounds.[1]
Introduction to the Synthetic Utility of this compound
This compound is a halogenated alkene that serves as a key precursor for the stereospecific synthesis of Z-configured disubstituted and trisubstituted alkenes. Its utility lies in its ability to participate in a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions generally proceed with retention of the cis stereochemistry of the double bond, allowing for the controlled synthesis of the desired alkene isomer. This level of stereocontrol is crucial in drug development, where the specific geometry of a molecule can significantly impact its pharmacological activity.[1]
Key Applications in Cross-Coupling Reactions
The versatility of this compound is demonstrated in its successful application in several cornerstone cross-coupling reactions of modern organic synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[2] The reaction of this compound with various aryl or vinyl boronic acids or their esters provides a direct route to cis-alkenyl arenes and conjugated Z-dienes, respectively.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[3] This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with organostannanes offers a reliable method for the stereospecific synthesis of substituted alkenes, with the caveat of the toxicity of the tin reagents.[3]
Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[4] While the Heck reaction with monosubstituted alkenes typically yields the trans product, its application with this compound can be tailored to achieve specific substitution patterns.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction of this compound with terminal alkynes provides a stereoselective route to conjugated (Z)-enynes, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.[7][8]
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes representative quantitative data for the cross-coupling reactions of this compound and its derivatives. Please note that specific yields and reaction conditions can vary depending on the substrate, catalyst, ligands, and solvent system used.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereoselectivity (% Z) | Reference |
| Negishi | Organozinc | Pd(PPh₃)₂Cl₂ | - | THF | 25 | - | 73-90 | ≥98 | [9][10][11] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine | Various | RT - 100 | 2-24 | 85-95 (for similar substrates) | High (retention) | [8] |
| Suzuki | Arylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | Toluene (B28343) | RT - 110 | 12-24 | Good to Excellent (general) | High (retention) | [2] |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene/Dioxane | 80-110 | 2-24 | Good to Excellent (general) | High (retention) | [3] |
| Heck | Alkene | Pd(OAc)₂ / Ligand | Base | DMF/DMAc | 80-140 | 1-40 | Moderate to Good (general) | Predominantly trans product | [4][12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of (Z)-1-aryl-1-propenes.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equivalent) via syringe.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in the toluene/water solvent mixture and degassing with the inert gas for 15 minutes.
-
Transfer the catalyst solution to the reaction flask via cannula.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Stille Coupling
This protocol describes a general method for the stereospecific synthesis of substituted alkenes.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and a magnetic stir bar.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane via syringe.
-
Add this compound (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
General Procedure for Sonogashira Coupling
This protocol outlines the synthesis of (Z)-enynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₄, CuI, and a magnetic stir bar under an inert atmosphere.
-
Add the amine solvent, followed by the terminal alkyne.
-
Add this compound (1.0 equivalent).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the catalysts.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Visualizations of Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Applications in Pharmaceutical and Natural Product Synthesis
The stereospecific nature of reactions involving this compound makes it a valuable tool in the synthesis of complex molecules with defined geometries, which is often a critical factor for their biological activity. While specific, detailed protocols for the synthesis of marketed drugs using this compound are often proprietary, its utility is evident in the synthesis of key intermediates for various biologically active compounds and natural products. For example, the (Z)-propenyl moiety is a structural feature in a number of natural products and pharmaceutical candidates. The methodologies described herein provide a reliable pathway to incorporate this structural unit with high stereochemical control.
Conclusion
This compound is a highly effective and versatile reagent for the stereoselective synthesis of Z-alkenes. Through participation in a range of palladium-catalyzed cross-coupling reactions, it provides researchers and drug development professionals with a robust tool for the construction of complex molecular architectures with a high degree of stereocontrol. The protocols and data presented in these application notes serve as a practical guide for the successful implementation of this compound in organic synthesis, facilitating the development of novel chemical entities with potential therapeutic applications.
References
- 1. guidechem.com [guidechem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
- 11. Collection - Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling - Organic Letters - Figshare [figshare.com]
- 12. odinity.com [odinity.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in cis-1-Bromo-1-propene Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side reactions during cross-coupling reactions involving cis-1-Bromo-1-propene. Maintaining the cis-stereochemistry of the double bond is a primary challenge, and this guide offers strategies to achieve high stereoretention and yields.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Stille, and Sonogashira couplings of this compound.
Issue 1: Loss of Stereochemistry (Isomerization to trans-product)
Primary Cause: The most common issue is the isomerization of the cis-alkene to the more thermodynamically stable trans-isomer during the catalytic cycle. This can be influenced by several factors, including the choice of catalyst, ligands, base, and reaction temperature.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical for promoting reductive elimination from the cis-organopalladium intermediate before isomerization can occur. Bulky, electron-rich phosphine ligands can accelerate the coupling process.[1] For Suzuki couplings, consider using ligands known to promote stereoretention.[2]
-
Catalyst Choice: While various palladium sources can be used, using a catalyst system known for high turnover rates can minimize reaction times and thus reduce the opportunity for isomerization. For Stille couplings, the stereochemistry of the alkene is generally retained, except under harsh reaction conditions.[3]
-
Base and Solvent Selection: The choice of base and solvent can influence the reaction environment and the stability of intermediates. For Suzuki reactions, the use of a weaker base and a less polar solvent may sometimes disfavor isomerization.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize isomerization. Higher temperatures can provide the energy needed for the cis-trans isomerization to occur.
Experimental Protocol: Stereoretentive Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent (e.g., Toluene, Dioxane, or THF/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), base (2.0 equivalents), and palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography and analyze the cis/trans ratio by ¹H NMR or GC.
Issue 2: Homocoupling of the Coupling Partner
Primary Cause: Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki, organostannane in Stille, or alkyne in Sonogashira) is a common side reaction, often promoted by the presence of oxygen or an excess of the organometallic reagent.[4] In Sonogashira couplings, this is often referred to as Glaser coupling and is promoted by the copper co-catalyst in the presence of oxygen.[5]
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. This is the most critical step to prevent oxygen-mediated homocoupling.
-
Stoichiometry Control: Use a slight excess of this compound relative to the organometallic reagent to favor the cross-coupling pathway.
-
Copper-Free Sonogashira: For Sonogashira couplings, employing a copper-free protocol can eliminate the primary pathway for alkyne homocoupling.[6][7][8][9][10]
-
Slow Addition: In some cases, slow addition of the organometallic reagent to the reaction mixture can help to maintain a low concentration of the reagent and minimize homocoupling.
Issue 3: Hydrodehalogenation (Formation of Propene)
Primary Cause: Hydrodehalogenation is the replacement of the bromine atom with a hydrogen atom, leading to the formation of propene. This side reaction can be caused by the presence of a hydrogen source (e.g., water, alcohol, or the amine base itself) and a palladium-hydride intermediate.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry. Use freshly distilled solvents and dry the base before use.
-
Choice of Base: The choice of base can influence the rate of hydrodehalogenation. In some cases, using an inorganic base instead of an amine base can reduce this side reaction.
-
Ligand Effects: The use of certain phosphine ligands can suppress the formation of palladium-hydride species.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best for preserving the cis-stereochemistry of 1-Bromo-1-propene?
A1: While Suzuki, Stille, and Sonogashira couplings can all be optimized for stereoretention, the Stille reaction is often cited for its high degree of stereospecificity with vinyl halides under mild conditions.[3] However, the toxicity of organotin reagents is a significant drawback.[4][11][12][13] Suzuki and Sonogashira couplings can also provide excellent stereoretention with careful selection of catalysts, ligands, and reaction conditions.
Q2: What is the general reactivity order for vinyl halides in these coupling reactions?
A2: The reactivity of vinyl halides generally follows the trend: Vinyl-I > Vinyl-Br > Vinyl-Cl.[3] this compound is a reactive substrate, but less so than its iodo-analogue.
Q3: How can I confirm the stereochemistry of my product?
A3: The stereochemistry of the product can be determined using ¹H NMR spectroscopy by analyzing the coupling constants between the vinylic protons. For a cis-alkene, the coupling constant (J-value) is typically in the range of 6-12 Hz, while for a trans-alkene, it is in the range of 12-18 Hz. Gas chromatography (GC) can also be used to separate and quantify the cis and trans isomers.
Q4: Can I use a mixture of cis- and trans-1-Bromo-1-propene for my reaction?
A4: If your desired product is a mixture of isomers or if the stereochemistry is not critical, a mixture can be used. However, if you require the pure cis-isomer of your product, it is essential to start with stereochemically pure this compound and use optimized conditions for stereoretention.
Data Presentation
Table 1: Influence of Ligand on Stereoselectivity in a Hypothetical Suzuki Coupling of this compound *
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | cis:trans Ratio |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | 85:15 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene/H₂O | 80 | 6 | 88 | 95:5 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 60 | 8 | 92 | >98:2 |
| 4 | Pd(PPh₃)₄ | - | K₃PO₄ | THF/H₂O | 70 | 10 | 82 | 90:10 |
*This table is a representative example based on general principles of cross-coupling reactions and is intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Stereoretentive Suzuki-Miyaura Coupling of this compound
Caption: Workflow for a stereoretentive Suzuki-Miyaura coupling.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Caption: Workflow for a copper-free Sonogashira coupling.
Signaling Pathways and Logical Relationships
Caption: Decision-making workflow for troubleshooting side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Purification of Products from cis-1-Bromo-1-propene Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of reaction products derived from cis-1-bromo-1-propene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from reactions involving this compound, such as Suzuki-Miyaura, Heck, Sonogashira, and Grignard reactions.
Issue 1: Persistent Palladium Catalyst Contamination in the Final Product
-
Symptoms: The purified product exhibits a grayish or black tint. ICP-MS or other analytical techniques indicate the presence of palladium.
-
Possible Causes:
-
The palladium catalyst is soluble in the solvent system used for purification.
-
Filtration through celite was insufficient to remove finely dispersed palladium black.
-
The palladium catalyst has a strong affinity for the product molecule.
-
-
Solutions:
-
Filtration through Celite: Ensure a thick pad (at least 1-2 cm) of Celite is used in a sintered glass funnel. Dilute the reaction mixture with a suitable solvent before filtration to reduce viscosity.[1] Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.[1][2]
-
Palladium Scavengers: For soluble palladium species, consider using solid-supported scavengers with thiol or amine functionalities.[2][3] These can be stirred with the crude product solution and then filtered off.
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, this may also lead to some product loss.
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of thiourea (B124793) or sodium sulfide (B99878) can help precipitate palladium salts, which can then be removed by filtration.
-
Issue 2: Co-elution of the Product with Byproducts During Column Chromatography
-
Symptoms: Fractions from column chromatography contain both the desired product and impurities, as confirmed by TLC or NMR analysis.
-
Possible Causes:
-
The polarity of the product and byproducts (e.g., homocoupled products, unreacted starting materials) are very similar.[4]
-
Inappropriate solvent system or stationary phase was selected.
-
-
Solutions:
-
Optimize Solvent System: Systematically vary the solvent polarity. A shallow gradient elution can improve separation.[5] For non-polar compounds, consider adding a small amount of a slightly more polar solvent like dichloromethane (B109758) to a non-polar mobile phase like hexane.[5]
-
Change Stationary Phase: If silica (B1680970) gel fails to provide adequate separation, consider using a different stationary phase such as alumina (B75360) (neutral, acidic, or basic) or a bonded-phase silica gel (e.g., C18, PFP).[5][6]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve resolution.[7]
-
Issue 3: Isomerization or Decomposition of the Product During Purification
-
Symptoms: The yield of the desired cis-isomer is low, and the presence of the trans-isomer or decomposition products is observed.
-
Possible Causes:
-
The product is sensitive to the acidic nature of silica gel.[5]
-
The product is thermally unstable and decomposes during distillation.
-
The product isomerizes upon exposure to light or certain reagents.
-
-
Solutions:
-
Use Neutral or Basic Stationary Phase: If product instability on silica gel is suspected, switch to neutral or basic alumina for column chromatography.[5]
-
Low-Temperature Purification: If the product is thermally labile, consider purification techniques that can be performed at low temperatures, such as flash chromatography with cooling or recrystallization.
-
Protect from Light: If the product is light-sensitive, conduct purification steps in amber glassware or with the apparatus wrapped in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: How can I separate the cis and trans isomers of my final product?
A1: Separating geometric isomers can be challenging due to their similar physical properties.[4]
-
Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different (ideally >10 °C), fractional distillation can be an effective method for separation on a larger scale.[8][9]
-
Column Chromatography: High-performance liquid chromatography (HPLC) or flash chromatography with an appropriate stationary and mobile phase can often resolve cis and trans isomers. Phenyl or pentafluorophenyl (PFP) columns are often effective for separating positional and geometric isomers.[6]
-
Gas Chromatography (GC): For volatile compounds, preparative GC can be used to separate isomers. The choice of the column's stationary phase is critical for achieving separation.[10]
Q2: What are the common byproducts in a Suzuki-Miyaura coupling reaction with this compound?
A2: Common byproducts include:
-
Homocoupling of the boronic acid: This results in a biaryl or divinyl compound derived from the boronic acid reagent.[11][12]
-
Homocoupling of this compound: This leads to the formation of (1Z,3Z)-1,4-dimethyl-1,3-butadiene.
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.
-
Unreacted starting materials: Residual this compound and the boronic acid reagent.
Q3: How do I remove organotin byproducts from a Stille coupling reaction?
A3: Organotin byproducts are toxic and must be carefully removed.
-
Aqueous Potassium Fluoride (KF) Wash: Stirring the reaction mixture with an aqueous solution of KF will precipitate the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration through Celite.[13]
-
Iodolysis: Treatment with iodine can convert organotin compounds into tin iodides, which can be more easily removed by extraction.
-
Column Chromatography: While challenging due to the non-polar nature of many organotin compounds, chromatography on silica gel can be effective. A mobile phase containing a small amount of a polar solvent is often necessary.[13]
Q4: What is the best way to quench a Grignard reaction with a product derived from this compound?
A4: The reaction should be quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0 °C.[14] This is generally preferred over quenching with water or dilute acid to minimize the formation of emulsions and facilitate the separation of the organic and aqueous layers.
Data Presentation
Table 1: Typical Purification Methods for Products of Common Reactions with this compound
| Reaction Type | Common Byproducts | Recommended Purification Technique(s) |
| Suzuki-Miyaura Coupling | Homocoupled boronic acid, homocoupled bromide, unreacted starting materials | 1. Filtration through Celite to remove palladium.[15] 2. Aqueous workup.[16] 3. Column chromatography (silica gel or alumina). |
| Heck Coupling | Homocoupled alkene, unreacted starting materials | 1. Filtration through Celite to remove palladium.[17] 2. Aqueous workup. 3. Column chromatography.[17] |
| Sonogashira Coupling | Alkyne homocoupling (Glaser coupling), unreacted starting materials | 1. Filtration through Celite to remove palladium/copper catalysts.[18] 2. Aqueous workup (may include a wash with ammonium chloride to remove copper salts).[18] 3. Column chromatography.[19] |
| Grignard Reaction | Wurtz coupling product, unreacted starting materials | 1. Quench with saturated aqueous NH₄Cl.[14] 2. Aqueous workup. 3. Column chromatography or distillation.[20] |
Experimental Protocols
Protocol 1: General Workup and Purification for a Suzuki-Miyaura Coupling Reaction
-
Cooling and Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Palladium Removal: Filter the diluted mixture through a pad of Celite (1-2 cm thick) in a sintered glass funnel to remove the heterogeneous palladium catalyst.[15] Wash the Celite pad with the same organic solvent to ensure all the product is collected.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system should be determined by thin-layer chromatography (TLC) analysis. A common starting point for non-polar products is a hexane/ethyl acetate gradient.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spinchem.com [spinchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Fractional Distillation [sites.pitt.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for cis-1-Bromo-1-propene Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of cis-1-Bromo-1-propene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura cross-coupling of this compound, with a focus on problems related to catalyst loading and stereochemical integrity.
| Issue | Question | Possible Causes & Solutions |
| 1. Low or No Conversion | Why is my reaction showing low or no conversion of this compound? | Inadequate Catalyst Loading: The concentration of the active Pd(0) species may be too low for efficient catalysis. Solution: Incrementally increase the palladium catalyst loading. A typical starting range is 1-2 mol%, but for challenging substrates, this may be increased to 3-5 mol%.[1] Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed upon storage. Solution: Use a fresh batch of high-quality precatalyst. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Poor Ligand Choice: The ligand may not be suitable for the reaction, leading to slow oxidative addition or reductive elimination. Solution: For vinyl bromides, phosphine (B1218219) ligands are commonly used. Ensure the chosen ligand is appropriate for the specific boronic acid and reaction conditions. Inappropriate Base or Solvent: The base may not be strong enough to promote transmetalation, or the solvent may not be optimal for solubility and catalyst activity. Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, Toluene, often with water).[1][2] |
| 2. Loss of Stereochemistry (Isomerization) | My product is a mixture of cis and trans isomers, or predominantly the trans isomer. How can I retain the cis stereochemistry? | Inappropriate Ligand Choice: This is a primary cause of isomerization. Some ligands can promote a separate catalytic cycle that leads to E-Z isomerization of the vinyl halide starting material or the product.[3][4] Solution: The choice of ligand is critical for stereoretention.[4][5] For retaining the cis (Z) geometry, catalysts like Pd(P(o-Tol)₃)₂ or Pd(PPh₃)₄ are recommended.[4][6] Avoid ligands such as DPEphos and Xantphos which have been shown to promote isomerization in some systems.[3] Reaction Temperature/Time: Prolonged reaction times or high temperatures can sometimes contribute to isomerization. Solution: Monitor the reaction progress closely and aim to stop the reaction as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature. |
| 3. Significant Side Product Formation | I am observing significant amounts of side products. What are they and how can I minimize them? | Homocoupling of Boronic Acid: This results in a biaryl byproduct from the coupling of two boronic acid molecules. It is often caused by the presence of oxygen or an excess of Pd(II) species. Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures and the presence of water. Solution: Use milder reaction conditions if possible. Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) instead of the boronic acid. Dehalogenation: The bromo group on the starting material is replaced by a hydrogen atom. Solution: This can be caused by certain impurities or side reactions of the catalyst. Ensure high purity of all reagents and maintain a strictly inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a stereoretentive Suzuki reaction with this compound?
A1: A good starting point for catalyst optimization is typically 1-2 mol% of a palladium precatalyst, such as Pd(PPh₃)₄.[2] The optimal loading will depend on the specific boronic acid, solvent, and base used. For less reactive coupling partners or to increase the reaction rate, the loading can be incrementally increased to 3-5 mol%.
Q2: How does catalyst loading affect the yield and stereoselectivity?
A2: Increasing catalyst loading can lead to faster reaction rates and potentially higher yields, especially if the catalyst is prone to deactivation over time. However, excessively high catalyst loading can sometimes promote side reactions. In some cases, a decrease in catalyst loading (e.g., from 10 mol% to 5 mol%) can lead to a significant increase in reaction time with only a slight decrease in yield.[1] For stereoselective reactions, the primary factor for maintaining stereochemistry is the choice of ligand, but an adequate catalyst concentration is necessary to ensure the desired stereoretentive pathway is efficient.[4][5]
Q3: Which palladium catalysts and ligands are best for preserving the cis stereochemistry?
A3: For preserving the cis (Z) geometry of the double bond, palladium catalysts with specific phosphine ligands are recommended. Pd(PPh₃)₄ is a classic choice that often leads to retention of configuration.[6] Another highly effective catalyst is Pd(P(o-Tol)₃)₂, which has been shown to minimize Z-to-E isomerization.[4] It is crucial to screen catalysts, as the optimal choice can be substrate-dependent.
Q4: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)?
A4: Yes, Pd(II) precatalysts can be used, but they must be reduced in situ to the active Pd(0) species. The choice of ligand is critical when using a Pd(II) source. For example, while PdCl₂(dppf) is a common catalyst, it has been shown to promote inversion of stereochemistry in some vinyl systems.[6] If using a Pd(II) source, it is often paired with a phosphine ligand like PPh₃ or PCy₃. For stereoretention, it is often more straightforward to start with a Pd(0) precatalyst like Pd(PPh₃)₄.
Q5: What is the role of the base and which one should I choose?
A5: The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. A variety of inorganic bases can be used, with the choice depending on the substrates and solvent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1] Cs₂CO₃ is often a good choice for achieving high yields in stereospecific couplings of alkenyl bromides.[7] The base is typically used in excess (2-3 equivalents).
Data Presentation
Table 1: Typical Catalyst Loading and Ligand Systems for Stereoretentive Suzuki Coupling of cis-Vinyl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Stereochemical Outcome |
| Pd(PPh₃)₄ | PPh₃ | 1 - 5 | Retention |
| Pd(OAc)₂ | P(o-Tol)₃ | 2 - 5 | Retention |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | Isomerization possible |
| PdCl₂(dppf) | dppf | 2 - 5 | Inversion reported |
Note: The optimal catalyst loading and stereochemical outcome can be substrate-dependent and should be confirmed experimentally.
Table 2: General Reaction Parameters for this compound Suzuki Reactions
| Parameter | Typical Range/Conditions | Notes |
| Catalyst Loading | 1 - 5 mol% | Start with 1-2 mol% and increase if conversion is low. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the vinyl bromide. |
| Base | 2 - 3 equivalents | Cs₂CO₃, K₃PO₄, or K₂CO₃ are common choices. |
| Solvent | Dioxane, THF, Toluene | Often used as a mixture with water (e.g., 4:1 or 3:1 organic:water). |
| Temperature | Room Temperature to 100 °C | Start at a moderate temperature (e.g., 80 °C) and adjust as needed. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions. |
Experimental Protocols
General Protocol for Stereoretentive Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3 equivalents)
-
Anhydrous 1,4-Dioxane (B91453)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Under a positive pressure of inert gas or in a glovebox, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a suitable concentration, typically 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cis-alkene product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting common issues.
References
- 1. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Technical Support Center: Grignard Formation with cis-1-Bromo-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the formation of the Grignard reagent from cis-1-Bromo-1-propene. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.[1]
-
Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the alkyl halide.[1]
-
Solution: Activate the magnesium surface. This can be achieved by gently crushing the turnings with a glass rod under an inert atmosphere, which exposes a fresh surface.[1][2] Chemical activation methods include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color is an indicator of successful activation.
-
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by any protic sources, including water.
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., argon or nitrogen).[1] Solvents must be anhydrous.
-
Q2: I'm observing a significant amount of byproducts and a low yield of my desired product. What are the likely side reactions?
A2: The most common side reaction leading to low yields is Wurtz-type coupling. This occurs when the newly formed Grignard reagent reacts with the starting this compound.
-
Wurtz-Type Coupling: R-MgX + R-X → R-R + MgX₂
-
Solution: This side reaction can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension.[3] This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product. Using dilute conditions can also be beneficial.
-
Q3: Which solvent is optimal for preparing a Grignard reagent from this compound?
A3: Anhydrous tetrahydrofuran (B95107) (THF) is generally the preferred solvent for forming Grignard reagents from vinyl halides.[4][5] THF is an ether that effectively solvates and stabilizes the Grignard reagent.[5] While anhydrous diethyl ether can also be used, THF's higher boiling point and better solvating properties often lead to better results with less reactive halides like vinyl bromides.[3]
Q4: Does the stereochemistry of the starting material affect the Grignard reagent?
A4: Yes, the formation of a Grignard reagent from a vinyl bromide largely proceeds with retention of configuration. For example, the reaction of cis-1-bromo-1-hexene with magnesium yields a Grignard reagent with 85% retention of the cis configuration.[6] Therefore, starting with this compound is expected to predominantly yield cis-propenylmagnesium bromide.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yields in the Grignard formation with this compound.
Problem: Low or No Yield of the Grignard Reagent
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not start (no heat evolution, no color change) | Inactive magnesium surface due to oxide layer. | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[1] |
| Presence of moisture in glassware or solvent. | Rigorously dry all glassware by flame-drying or oven-drying. Use anhydrous solvents. | |
| Initial reaction starts but then stops | Insufficient activation of magnesium. | Add a small additional amount of activator. |
| Low-quality or old magnesium turnings. | Use fresh, high-quality magnesium turnings. | |
| Low final yield of the desired product | Wurtz-type coupling side reaction. | Add the this compound solution dropwise and slowly to the magnesium suspension to maintain a low halide concentration.[3] |
| Reaction with atmospheric oxygen. | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Incomplete reaction. | Ensure efficient stirring and allow for sufficient reaction time after the addition of the halide is complete (e.g., an additional 1-2 hours).[3] |
Data Presentation
| Vinyl Halide | Solvent | Activation Method | Key Condition | Yield/Outcome | Reference |
| Vinyl Bromide | THF | Methyl Iodide (if needed) | Reflux | 74-91% (of derivative) | [4] |
| cis-1-Bromo-1-hexene | Not specified | Not specified | Not specified | 85% retention of cis configuration | [6] |
Experimental Protocols
Protocol 1: Standard Formation of cis-Propenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (Argon or Nitrogen).
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. The purple color of the iodine should fade upon successful activation, which can be facilitated by gentle warming.
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[3] The resulting grey-black solution is the Grignard reagent and should be used immediately.
Visualizations
Caption: Reaction pathway for Grignard formation and a common side reaction.
Caption: A troubleshooting workflow for low Grignard reaction yields.
Caption: Logical relationships between causes and solutions for low yields.
References
Technical Support Center: Stereoselective Reactions with cis-1-Bromo-1-propene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of cis-1-bromo-1-propene during your chemical reactions, ensuring high stereochemical purity in your final products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cis-to-trans isomerization of 1-bromo-1-propene (B1584524) during a reaction?
A1: The isomerization of this compound to its more stable trans isomer can be initiated by several factors:
-
Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond.
-
Light: Photochemical energy can also induce isomerization.
-
Radical Initiators: The presence of radical species can catalyze the isomerization process. Studies have shown that the thermal isomerization of 1-bromopropene likely proceeds through a radical mechanism.[1]
-
Palladium Catalysts: In palladium-catalyzed cross-coupling reactions, isomerization can occur during the catalytic cycle, particularly through reversible hydropalladation/dehydropalladation steps.[2][3]
Q2: Which reaction parameters are most critical to control to maintain the cis configuration?
A2: To maintain the desired cis stereochemistry, careful control of the following reaction parameters is crucial:
-
Temperature: Lower reaction temperatures are generally preferred to minimize thermally induced isomerization.
-
Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligands used in palladium-catalyzed reactions significantly influence the degree of isomerization.[2][4][5] Bulky and electron-rich ligands can often promote stereoretention.
-
Base Selection: The choice of base can affect the reaction mechanism and potentially influence the stereochemical outcome.
-
Reaction Time: Shorter reaction times reduce the exposure of the substrate and product to conditions that may promote isomerization.
Q3: Are there specific types of cross-coupling reactions that are known to be more stereoretentive for vinyl halides?
A3: Yes, several cross-coupling reactions can be performed with high stereoretention:
-
Suzuki-Miyaura Coupling: This reaction is widely used and can be highly stereoselective with the proper choice of catalyst, ligands, and reaction conditions.[4]
-
Sonogashira Coupling: This coupling of vinyl halides with terminal alkynes is also known to proceed with retention of the double bond geometry under appropriate conditions.[6][7][8]
-
Heck Reaction: While the Heck reaction can sometimes lead to isomerization, careful selection of ligands and reaction conditions can favor the desired stereoisomer.[2][3][9][10]
Troubleshooting Guide: Isomerization During Cross-Coupling Reactions
This guide will help you diagnose and resolve common issues related to the loss of stereochemical integrity when using this compound in palladium-catalyzed cross-coupling reactions.
Problem: Significant formation of the trans isomer is observed in the product.
Below is a logical workflow to troubleshoot this issue, followed by a detailed explanation of each step.
Caption: Troubleshooting workflow for preventing isomerization.
-
Step 1: Lower the Reaction Temperature
-
Rationale: Heat is a primary driver of isomerization. Reducing the reaction temperature can significantly decrease the rate of unwanted cis-trans conversion.
-
Action: Attempt the reaction at a lower temperature, for example, by moving from reflux conditions to room temperature or even 0 °C if the reaction kinetics allow. Monitor the reaction progress over a longer period if necessary.
-
-
Step 2: Modify the Phosphine Ligand
-
Rationale: The ligand bound to the palladium center plays a critical role in the stereochemical outcome of the reaction.[4][5] The choice of ligand can influence the rates of the desired catalytic steps versus undesired isomerization pathways.
-
Action:
-
Increase Steric Bulk: Switch to bulkier phosphine ligands such as t-butyl-based ligands (e.g., P(t-Bu)₃) or biphenyl-based ligands (e.g., XPhos, SPhos).
-
Adjust Electronic Properties: Ligands with different electronic properties can also affect the stability of key intermediates in the catalytic cycle.
-
Use Bidentate Ligands: In some cases, bidentate phosphine ligands like BINAP can offer better stereocontrol.[11]
-
-
See Table 1 for a comparison of different ligands in Suzuki-Miyaura couplings.
-
-
Step 3: Change the Base
-
Rationale: The base can influence the reaction mechanism and the stability of intermediates. A less reactive or sterically hindered base might suppress side reactions that lead to isomerization.
-
Action: If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.
-
-
Step 4: Evaluate the Palladium Precursor and Loading
-
Rationale: The choice of palladium precursor can affect the generation of the active Pd(0) catalyst. Additionally, high catalyst loadings might increase the chances of side reactions.
-
Action:
-
Try Different Precursors: Compare the results with different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts with specific ligands.
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is needed for the reaction to proceed, using an excessive amount might not be beneficial. Try reducing the catalyst loading to see if it impacts the isomeric ratio.
-
-
-
Step 5: Assess Solvent Effects
-
Rationale: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Action: While less common to be the primary cause, if other troubleshooting steps fail, consider changing the solvent. For example, switching from a polar aprotic solvent like DMF to a nonpolar solvent like toluene (B28343), or vice versa, could have an effect.
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction conditions on the stereochemical outcome of cross-coupling reactions involving vinyl halides.
Table 1: Effect of Phosphine Ligand on Stereoretention in Suzuki-Miyaura Coupling of (Z)-Alkenyl Halides
| Ligand | Catalyst System | Base | Temperature (°C) | (Z):(E) Ratio | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 80 | 95:5 | 85 | |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Room Temp | >98:2 | 92 | [4] |
| XPhos | XPhos-Pd-G2 | K₃PO₄ | Room Temp | >98:2 | 95 | [4] |
| dppf | Pd(dppf)Cl₂ | NaOEt | 60 | 10:90 (Inversion) | 78 |
Data is representative for (Z)-alkenyl halides and illustrates trends.
Table 2: Influence of Reaction Conditions on Isomerization in Heck Reactions
| Ligand | Base | Solvent | Temperature (°C) | Product Selectivity | Reference |
| DTBNpP | Cs₂CO₃ | Dioxane | Room Temp | Favors thermodynamically stable isomer | [2][3] |
| TNpP | Cs₂CO₃ | Dioxane | 80 | Favors kinetically controlled, less stable isomer | [2][3] |
DTBNpP = di-tert-butylneopentylphosphine, TNpP = trineopentylphosphine. Data is for cyclic olefins but demonstrates ligand control over isomerization.
Experimental Protocols for Stereoretentive Reactions
The following are detailed protocols for common cross-coupling reactions, optimized for minimizing isomerization of this compound.
Protocol 1: Stereoretentive Suzuki-Miyaura Coupling
This protocol is designed to maximize the retention of the cis configuration.
Caption: Workflow for a stereoretentive Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
P(t-Bu)₃ (8 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried flask, add this compound, the boronic acid, and finely ground K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and P(t-Bu)₃.
-
Add anhydrous toluene via syringe.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stereoretentive Sonogashira Coupling (Copper-Free)
This copper-free protocol helps to avoid the formation of alkyne homocoupling byproducts while maintaining stereochemistry.[1]
Caption: Workflow for a stereoretentive copper-free Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, 4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous solvent (e.g., DMF or dioxane)
Procedure:
-
In a reaction vessel, combine this compound, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the anhydrous solvent and the base (Cs₂CO₃).
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
By carefully selecting your reaction conditions and following these guidelines, you can significantly improve the stereochemical purity of your products when working with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands [organic-chemistry.org]
- 3. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Ligand Effects on the Stereochemical Outcome of SuzukiâMiyaura Couplings - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up of reactions involving cis-1-Bromo-1-propene
Welcome to the technical support center for the scale-up of chemical reactions involving cis-1-Bromo-1-propene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a large scale?
A1: this compound is a highly flammable liquid and vapor with a low flash point of -34 °C.[1] Key safety considerations for scale-up include:
-
Flammability: Strict exclusion of ignition sources such as heat, sparks, and open flames is mandatory.[1][2] Use explosion-proof electrical and ventilating equipment.[2]
-
Static Discharge: Take measures to prevent the buildup of electrostatic charge by grounding and bonding all containers and transfer lines.[1][2]
-
Health Hazards: The compound causes skin and serious eye irritation and may cause respiratory irritation.[3] Operations should be conducted in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[1][2] Containers that have been opened must be carefully resealed and kept upright.[1]
Q2: How stable is this compound, and what are the risks of isomerization?
A2: this compound is susceptible to isomerization to its more stable trans isomer. This is a critical challenge in stereospecific synthesis.
-
Thermal Isomerization: Elevated temperatures can provide the energy needed to overcome the rotational barrier of the C=C bond, leading to isomerization.[4] This is a major concern during distillations or high-temperature reactions.
-
Photochemical Isomerization: Exposure to light can also induce isomerization.[2][4] The material is listed as light-sensitive.[2]
-
Catalytic Isomerization: Traces of acids, bases, or even certain metals can catalyze the conversion to the trans isomer. The presence of palladium catalysts used in coupling reactions can also facilitate this process under certain conditions.
Q3: Which cross-coupling reactions are commonly performed with this compound and what are the initial scale-up considerations?
A3: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical and agrochemical synthesis.[5][6]
-
Suzuki Coupling: Reaction with boronic acids or esters. A key challenge is managing the stability of the boronic acid and preventing homocoupling.[7][8][9] The choice of base and solvent system is critical and may need re-optimization upon scale-up.[9]
-
Heck Reaction: Coupling with an alkene.[10][11] Scale-up issues often involve catalyst stability, regioselectivity, and managing the stoichiometry of the alkene, especially if it's a gas.[12]
-
Stille Coupling: Reaction with organostannane (organotin) reagents.[13][14] While the reagents are often stable to air and moisture, the primary scale-up challenge is the high toxicity of organotin compounds and the removal of tin byproducts from the final product.[13][15]
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion During Scale-Up
| Potential Cause | Troubleshooting Action |
| Inefficient Heat Transfer | On a larger scale, the surface-area-to-volume ratio decreases, making it harder to maintain the optimal reaction temperature.[16] Localized cold spots can slow the reaction. Solution: Use a jacketed reactor with an efficient heat transfer fluid. Monitor the internal batch temperature, not just the jacket temperature. |
| Poor Mixing | Inadequate agitation can lead to a non-homogeneous reaction mixture, affecting reaction rates, especially in heterogeneous reactions (e.g., with a solid base). Solution: Transition from magnetic stirring to overhead mechanical stirring. For larger vessels, the impeller type and stirring speed must be carefully selected to ensure proper mixing. |
| Catalyst Deactivation | Oxygen is a common poison for Pd(0) catalysts.[17] Impurities in starting materials or solvents can also deactivate the catalyst. Solution: Ensure all solvents and reagents are rigorously degassed.[9][18] Maintain a positive pressure of an inert gas (e.g., Nitrogen, Argon). Analyze starting materials for potential catalyst poisons. |
| Sub-optimal Reagent Concentration | Reaction kinetics can be sensitive to concentration. Simply increasing volumes without adjusting for this can alter performance. Solution: Re-evaluate the optimal concentration at the new scale. A gradual, controlled addition of a key reagent might be necessary to maintain ideal kinetic conditions. |
Issue 2: Significant Isomerization of cis to trans-1-Bromo-1-propene Detected
| Potential Cause | Troubleshooting Action |
| Excessive Reaction Temperature or Time | Prolonged exposure to high temperatures increases the likelihood of thermal isomerization.[4] |
| Inappropriate Work-up or Purification | Acidic or basic conditions during work-up can catalyze isomerization. High temperatures during distillation are a major risk. |
| Light Exposure | The compound is light-sensitive, which can contribute to isomerization.[2] |
Issue 3: Change in Impurity Profile and Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Formation of Homocoupling Byproducts | In Suzuki or Stille couplings, the organometallic reagent can couple with itself. This is often promoted by the presence of oxygen or unreduced Pd(II) species.[9] |
| Dehalogenation | The bromine atom is replaced by a hydrogen. This can occur if a hydride source (e.g., certain bases or solvents) is present and the desired coupling step is slow.[9] |
| Difficulty Removing Catalyst/Byproducts | Removing residual palladium or tin byproducts (from Stille coupling) is a common purification challenge at scale.[15] |
Experimental Protocols
Protocol 1: General Procedure for a Scale-Up Suzuki Coupling Reaction
This protocol is a representative methodology and should be optimized for specific substrates.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet is charged with this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition & Degassing: A suitable solvent system (e.g., 1,4-dioxane/water, Toluene/ethanol/water) is added. The mixture is thoroughly degassed by sparging with nitrogen or argon for 30-60 minutes while stirring.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and ligand (if required) are added under a positive inert gas pressure.
-
Reaction: The mixture is heated to the target temperature (e.g., 80-100 °C) and monitored by HPLC or GC until completion.
-
Work-up: The reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or crystallization.
Protocol 2: General Procedure for a Scale-Up Heck Reaction
This protocol is a representative methodology and should be optimized for specific substrates.
-
Reactor Setup: A pressure-rated reactor equipped with mechanical stirring, a heating/cooling jacket, a thermocouple, and an inert gas inlet is charged with this compound (1.0 eq.), a base (e.g., triethylamine, potassium carbonate, 1.5-2.5 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) with a phosphine (B1218219) ligand (e.g., PPh₃, P(o-tolyl)₃).
-
Solvent and Alkene Addition: A degassed solvent (e.g., DMF, NMP, acetonitrile) is added. The alkene (1.1-1.5 eq.) is then added. If the alkene is a gas, it is bubbled through the solution or charged to a specific pressure.
-
Reaction: The reactor is sealed and heated to the target temperature (e.g., 100-140 °C). The reaction progress is monitored by analyzing aliquots.
-
Work-up: After cooling, the mixture is filtered to remove inorganic salts. The filtrate is diluted with a suitable organic solvent and washed with water to remove the polar solvent (e.g., DMF).
-
Purification: The organic layer is dried, concentrated, and the resulting crude material is purified by column chromatography or distillation.
Data and Visualization
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| CAS Number | 590-13-6 | [1][19] |
| Molecular Formula | C₃H₅Br | [1][19] |
| Molecular Weight | 120.98 g/mol | [1][19] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 58 °C | [1] |
| Melting Point | -113 °C | [1] |
| Density | 1.423 g/cm³ at 25 °C | [1] |
| Flash Point | -34 °C (closed cup) | [1] |
| Signal Word | Danger | |
| Hazard Statements | H225, H315, H319, H335 | [3] |
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for diagnosing and resolving low-yield issues during reaction scale-up.
Diagram 2: Key Factors Influencing cis/trans Isomerization
Caption: Factors that can promote the undesirable isomerization of this compound.
Diagram 3: Decision Pathway for Cross-Coupling Reaction Selection
Caption: A decision guide for selecting a cross-coupling reaction with key scale-up challenges.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. calpaclab.com [calpaclab.com]
dealing with impurities in commercial cis-1-Bromo-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial cis-1-Bromo-1-propene. This guide addresses common issues related to impurities and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is often supplied with two primary types of impurities:
-
trans-1-Bromo-1-propene: This is the geometric isomer of the cis-compound. It is frequently present as a significant impurity in commercial batches.
-
Copper Stabilizer: To prevent degradation and isomerization, commercial preparations are often stabilized with small amounts of copper.[1]
Q2: How can I determine the purity and isomeric ratio of my this compound sample?
A2: The purity and isomeric ratio can be accurately determined using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates the cis and trans isomers based on their boiling points, allowing for quantification of their relative abundance.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectra of the cis and trans isomers show distinct signals for the vinylic protons, which can be integrated to determine the isomeric ratio.
Q3: What are the potential effects of the trans-isomer impurity in my reactions?
A3: The presence of the trans-isomer can have significant consequences, particularly in stereospecific reactions such as Suzuki-Miyaura cross-coupling.[2][3][4] Using a mixture of isomers will result in a corresponding mixture of geometric isomers in the product, which can complicate purification and reduce the yield of the desired stereoisomer. For reactions where the stereochemistry of the double bond is critical, the presence of the trans-isomer is highly undesirable.[2][3][4]
Q4: How does the copper stabilizer affect my experiments?
A4: The copper stabilizer can interfere with a variety of common reactions. For instance, in the preparation of Grignard reagents, the presence of copper can inhibit the formation of the desired organomagnesium compound. Copper salts can also influence the outcome of copper-catalyzed or palladium-catalyzed cross-coupling reactions, sometimes leading to unwanted side reactions or catalyst deactivation.
Troubleshooting Guides
Issue 1: Low Stereoselectivity in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: My Suzuki-Miyaura reaction with this compound is producing a mixture of cis and trans products.
Possible Cause: The starting material contains a significant amount of the trans-1-Bromo-1-propene isomer. Palladium-catalyzed cross-coupling reactions of this type are known to be stereospecific, meaning the stereochemistry of the starting alkenyl bromide is retained in the product.[2][3][4]
Solution:
-
Analyze the Isomeric Ratio: Before starting the reaction, determine the isomeric purity of your 1-bromo-1-propene (B1584524) starting material using GC-MS or ¹H-NMR.
-
Purify the Starting Material: If the trans-isomer is present in an unacceptable amount, purify the this compound using fractional distillation. The difference in boiling points between the cis (58 °C) and trans (64-65 °C) isomers is sufficient for separation.
Issue 2: Difficulty in Forming a Grignard Reagent
Problem: I am unable to initiate the formation of the Grignard reagent from my this compound.
Possible Cause: The copper stabilizer present in the commercial reagent is likely inhibiting the reaction.
Solution:
-
Remove the Copper Stabilizer: Before attempting to form the Grignard reagent, the copper stabilizer must be removed. This can be achieved by washing an ethereal solution of the this compound with an aqueous solution of a chelating agent like EDTA or ammonium (B1175870) chloride, followed by drying and solvent removal.
Issue 3: Low or No Yield in Sonogashira Coupling
Problem: My Sonogashira coupling reaction with this compound is giving a low yield or failing completely.
Possible Causes & Solutions:
-
Catalyst Decomposition: The formation of a black precipitate (palladium black) indicates catalyst decomposition. This can be caused by the presence of oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing is essential to minimize this.
-
Inactive Substrate: Vinyl bromides are less reactive than vinyl iodides. You may need to use a more active catalyst system, such as one with a bulkier, electron-rich phosphine (B1218219) ligand, or increase the reaction temperature.
Data Presentation
Table 1: Physical Properties of 1-Bromo-1-propene Isomers
| Property | This compound | trans-1-Bromo-1-propene |
| Boiling Point | 58 °C | 64-65 °C |
| Density (g/mL) | ~1.42 | ~1.41 |
| Refractive Index | ~1.454 | ~1.453 |
Table 2: Typical Purity of Commercial 1-Bromo-1-propene
| Specification | Typical Value |
| Total Purity (cis + trans) | >97% (GC)[5][6][7][8] |
| Typical Isomer Ratio | Varies by supplier (cis isomer is typically the major component) |
| Stabilizer | Copper[1] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from its trans-isomer.
Materials:
-
Commercial 1-Bromo-1-propene (cis/trans mixture)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the commercial 1-Bromo-1-propene mixture and boiling chips (or a stir bar) to the distillation flask.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Distillation: As the mixture boils, vapor will rise through the fractionating column. Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second).
-
Fraction Collection:
-
Monitor the temperature at the head of the column. The temperature should plateau around the boiling point of the lower-boiling isomer (this compound, ~58 °C). Collect this first fraction in a pre-weighed receiving flask.
-
Once the temperature begins to rise again, change the receiving flask to collect an intermediate fraction.
-
The temperature will then plateau again near the boiling point of the trans-isomer (~64-65 °C). Collect this fraction in a separate flask.
-
-
Analysis: Analyze the collected fractions by GC-MS or ¹H-NMR to determine their isomeric purity.
Protocol 2: Removal of Copper Stabilizer
Objective: To remove the copper stabilizer from commercial this compound.
Materials:
-
Commercial this compound
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous ammonium chloride solution or 0.5 M EDTA solution (pH 8)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the commercial this compound in an equal volume of diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride or 0.5 M EDTA (pH 8). Shake the funnel gently and allow the layers to separate. The aqueous layer will contain the copper salts.
-
Extraction: Drain the aqueous layer and repeat the washing step two more times.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified, unstabilized this compound. Use immediately or store under an inert atmosphere in the dark at low temperature.
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Troubleshooting guide for Suzuki-Miyaura coupling.
References
- 1. 1-溴-1-丙烯(顺式和反式) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. scbt.com [scbt.com]
- 7. 1-Bromo-1-propene (cis- and trans- mixture) 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 1-Bromo-1-propene | 590-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Stereoselective Reactions with cis-1-Bromo-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-1-bromo-1-propene. The focus is on improving the stereoselectivity of common cross-coupling reactions to ensure the retention of the cis configuration in the final product.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a loss of stereoselectivity (isomerization to the trans-product) in my cross-coupling reaction with this compound?
A1: Loss of stereoselectivity in cross-coupling reactions with cis-alkenyl halides can be attributed to several factors. The most common culprits are the choice of palladium catalyst and ligands, the solvent system, and the reaction temperature. Some palladium-ligand complexes can promote isomerization of the cis-alkenyl palladium intermediate to the more thermodynamically stable trans-isomer before reductive elimination occurs.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for use with this compound while retaining its stereochemistry?
A2: Suzuki, Negishi, Stille, and Sonogashira couplings can all be performed with high stereoretention when the appropriate conditions are employed.[1] The key is to select reaction parameters that favor the desired catalytic cycle pathway and minimize isomerization.
Q3: How critical is the purity of the starting this compound?
A3: The isomeric purity of your starting material is crucial. Any trans-1-bromo-1-propene present will directly lead to the formation of the corresponding trans-product, complicating purification and reducing the overall stereoselectivity of the reaction.
Troubleshooting Guides
Issue 1: Significant formation of the trans-isomer in a Suzuki-Miyaura Coupling
Troubleshooting Steps:
-
Evaluate the Ligand: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands can sometimes promote isomerization. Consider switching to ligands known to promote stereoretention. For instance, in some systems, PPh₃ has been shown to maintain the stereochemistry of the alkenyl partner.
-
Optimize the Solvent: The polarity of the solvent can influence the stability of the palladium intermediates and thus the degree of isomerization. Nonpolar solvents like toluene (B28343) have been shown to favor retention of configuration in some Suzuki reactions, while polar aprotic solvents like DMF or MeCN may lead to inversion or isomerization.[2][3]
-
Control the Temperature: Higher reaction temperatures can provide the energy needed for isomerization. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Choice of Base: While the base is primarily to activate the boronic acid, its nature can influence the reaction environment. For base-sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred.[4]
Issue 2: Low yield and/or poor stereoselectivity in a Heck Reaction
Troubleshooting Steps:
-
Re-evaluate the Catalytic System: The Heck reaction is well-known for its high trans selectivity in the product, which in the case of a cis-alkenyl halide, can be a disadvantage if retention is desired. However, careful selection of the catalyst and ligands can influence the outcome. Phosphine-free catalyst systems have been developed and may offer advantages.[5]
-
Check for β-Hydride Elimination: The mechanism of the Heck reaction involves a β-hydride elimination step, which is typically syn-periplanar. This step is a primary reason for the common formation of trans products.[6] Intramolecular Heck reactions often show improved stereoselectivity.[7]
-
Adjust Reaction Conditions: As with other cross-coupling reactions, solvent and temperature play a significant role. Experiment with different solvents and lower the reaction temperature to see if stereoretention improves.
Issue 3: Isomerization during a Sonogashira Coupling
Troubleshooting Steps:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard. The choice of ligands on the palladium is crucial. Using PdCl₂(dppf) as a catalyst has been shown to be effective in the stereoselective coupling of 1,1-dibromo-1-alkenes to give the (Z)-bromoenyne.[8]
-
Amine Base: The amine base used in Sonogashira couplings can influence the reaction. Ensure the base is of high purity and suitable for the specific substrates.
-
Reaction Conditions: Anhydrous and anaerobic conditions are typically required for optimal results in Sonogashira couplings.[9] Deviations from these conditions can lead to side reactions and potentially impact stereoselectivity.
Data Presentation
Table 1: Effect of Ligands on the Stereoselectivity of Negishi Couplings of Z-Alkenyl Halides [1][10]
| Entry | Palladium Catalyst (mol%) | Additive (equiv) | Temperature (°C) | Time (h) | Yield (%) | Z/E Ratio |
| 1 | PdCl₂(PPh₃)₂ (2) | None | rt | 4-24 | 75 | >98:2 |
| 2 | PdCl₂(PPh₃)₂ (2) | TMEDA (1.1) | rt | 24-36 | 92 | >98:2 |
| 3 | PdCl₂(PPh₃)₂ (1) | TMEDA (1.1) | 60 | 2-3 | 95 | >98:2 |
| 4 | PdCl₂(Amphos)₂ (2) | None | rt | 24-36 | 85 | 5:95 |
| 5 | PdCl₂(Amphos)₂ (2) | TMEDA (1.1) | rt | 24 | 88 | >98:2 |
Table 2: Influence of Solvent on the Stereoselectivity of a Suzuki-Miyaura Coupling [2][3]
| Entry | Solvent | Temperature (°C) | Yield (%) | Product Ratio (Retention:Inversion) |
| 1 | Toluene | 80 | 92 | >99:1 |
| 2 | THF | 66 | 88 | 98:2 |
| 3 | 1,4-Dioxane | 100 | 90 | 95:5 |
| 4 | DMF | 100 | 85 | 10:90 |
| 5 | DMA/MeCN | 80 | 82 | 2:98 |
Experimental Protocols
Protocol 1: Stereoretentive Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)₂
-
PPh₃
-
Cs₂CO₃
-
THF/H₂O (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (THF/H₂O).
-
Add the arylboronic acid (1.2 equivalents), Cs₂CO₃ (3 equivalents), and this compound (1 equivalent).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) while monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stereoretentive Sonogashira Coupling of this compound
This protocol is a general guideline and should be optimized for the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add triethylamine (2-3 equivalents), the terminal alkyne (1.1-1.5 equivalents), and this compound (1 equivalent).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for a stereoretentive cross-coupling reaction.
Caption: A decision tree for troubleshooting the loss of stereoselectivity.
References
- 1. Ligand Effects on Negishi Couplings of Alkenyl Halides [organic-chemistry.org]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for cis-1-Bromo-1-propene Mediated Transformations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during chemical transformations involving cis-1-Bromo-1-propene. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in carbon-carbon bond-forming reactions. Its most prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a cis-propenyl group into various organic molecules.[1][2] This moiety is a key structural feature in many natural products and pharmaceutically active compounds.
Q2: How should this compound be properly stored and handled?
A2: this compound is a light-sensitive and volatile liquid with a low boiling point (around 58°C).[3][4] It should be stored in a tightly sealed container, protected from light, and in a cool, well-ventilated area.[4] Many commercial sources supply it with a copper stabilizer to prevent decomposition.[5] Due to its flammability and potential as an irritant, it should be handled in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.[4][6]
Q3: My reaction with this compound is giving a mixture of cis and trans products. What is causing this loss of stereoselectivity?
A3: Loss of stereoselectivity, or isomerization, can be a significant issue. Potential causes include:
-
Reaction Conditions: High temperatures can sometimes promote isomerization of the product or the starting material.[7]
-
Catalyst System: The choice of palladium catalyst and ligand can influence the stereochemical outcome. Some palladium complexes may catalyze cis-trans isomerization.[8]
-
Basic Conditions: Certain bases or prolonged reaction times under basic conditions might facilitate isomerization.
-
Starting Material Purity: Ensure the starting this compound is isomerically pure, as contamination with the trans isomer will naturally lead to a mixture of products.
Troubleshooting Guide: Common Issues and Solutions
Low Reaction Yield
Q4: I am experiencing very low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve it?
A4: Low yields in Suzuki-Miyaura couplings are a common problem that can be traced back to several factors. A systematic approach is best for troubleshooting.[9]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0).[3] Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time.
-
Inadequate Base: The base is crucial for activating the boronic acid for transmetalation.[10][11] The choice of base can significantly impact the yield.
-
Poor Reagent Quality: The boronic acid partner can be unstable, leading to protodeboronation (hydrolysis back to the arene).[3][12] The this compound itself might have degraded.
-
Solution: Use fresh and pure reagents. Check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters like pinacol (B44631) (BPin) or MIDA esters.[3][13]
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[13][14]
Side Reactions and Impurities
Q5: My crude product shows significant amounts of a biaryl byproduct derived from my boronic acid. How can I prevent this homocoupling?
A5: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or certain Pd(II) species.[13][14]
-
Solution: The most critical step is to rigorously exclude oxygen from your reaction.[14] Using a direct Pd(0) catalyst source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst can also help minimize this side reaction.[14]
Q6: I am observing a significant amount of propene or other dehalogenated byproducts. What causes dehalogenation and how can I avoid it?
A6: Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur after the oxidative addition step if the palladium complex reacts with a hydride source.
-
Solution: Amine bases and alcohol solvents can sometimes act as hydride sources.[13] If dehalogenation is a persistent issue, consider using non-hydridic bases (e.g., carbonates, phosphates) and anhydrous, aprotic solvents.
Stereoselectivity Issues
Q7: How can I ensure the retention of the cis (Z) stereochemistry during the reaction?
A7: Retaining the stereochemistry of the vinyl bromide is crucial.
-
Mechanism: The oxidative addition and reductive elimination steps in the Suzuki-Miyaura catalytic cycle are generally stereoretentive for vinyl halides.[15]
-
Solutions:
-
Reaction Temperature: Use the lowest effective temperature to minimize the risk of isomerization.
-
Ligand Choice: The ligand can influence the stability of the intermediates and the rate of reductive elimination. While bulky, electron-rich phosphine (B1218219) ligands are often used to promote Suzuki couplings, their impact on isomerization should be considered.[16]
-
Reaction Time: Avoid unnecessarily long reaction times, which could allow for slow isomerization processes to occur.
-
Bromoboration Approach: For the synthesis of trisubstituted alkenes, a highly stereoselective method involves the syn-bromoboration of propyne (B1212725) to generate a (Z)-2-bromo-1-propenylboronate, which can then be used in cross-coupling reactions with high retention of the Z-geometry.[17][18][19]
-
Purification Challenges
Q8: My desired cis-alkene product is difficult to separate from impurities. What purification strategies are recommended?
A8: Purification of Suzuki coupling products can be challenging due to the presence of structurally similar byproducts.
-
Aqueous Workup: A standard aqueous workup is the first step to remove inorganic salts and water-soluble reagents. A basic wash (e.g., with aqueous NaOH or K₂CO₃) can help remove unreacted acidic boronic acid by converting it to a water-soluble boronate salt.[14]
-
Chromatography: Meticulous column chromatography is often necessary. If the desired product and a byproduct (like a homocoupled species) have very similar polarities, try using a shallow solvent gradient and testing various solvent systems with TLC to find the optimal separation conditions.[14]
-
Palladium Removal: For applications in drug development, removing trace palladium is critical.[14] This can be achieved by filtering the reaction mixture through celite or by using specialized metal scavengers.[14][20]
Quantitative Data Summary
The selection of the base and ligand is critical for optimizing the yield of Suzuki-Miyaura couplings. While specific data for this compound is sparse in comparative studies, the following table summarizes data from a representative screening study, which provides a useful starting point for reaction optimization.
Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [10]
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 94 |
| 5 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.[10] This data suggests that inorganic bases are generally superior for this type of transformation.[10]
Key Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent via syringe, followed by the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[9][21]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalysed alkene chain-running isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling [organic-chemistry.org]
- 19. Highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Reactivity of cis-1-Bromo-1-propene
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effect of solvents on the reactivity of cis-1-bromo-1-propene. This resource addresses common issues and questions arising during experimental work with this and related vinylic halides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in nucleophilic substitution reactions (SN1 and SN2)?
A1: The low reactivity of this compound in traditional SN1 and SN2 reactions is due to the sp2 hybridization of the carbon atom bonded to the bromine.
-
For SN1 reactions: The formation of a vinylic carbocation is highly unstable and energetically unfavorable. This high-energy intermediate makes the SN1 pathway unlikely to occur under normal conditions.
-
For SN2 reactions: The backside attack required for an SN2 mechanism is sterically hindered by the electron density of the double bond and the substituents on it. The incoming nucleophile would be repelled by the pi electrons of the C=C bond.[1][2]
Q2: Can this compound undergo elimination reactions?
A2: Yes, elimination reactions are more feasible than substitution reactions for vinylic halides like this compound, but they typically require strong, sterically hindered bases and may require elevated temperatures. The most common elimination pathway is the E2 mechanism.
Q3: How does the solvent choice influence the potential for an elimination reaction with this compound?
A3: The choice of solvent is critical in promoting elimination over substitution and in influencing the reaction rate.
-
Polar protic solvents (e.g., ethanol, water): These solvents can solvate the base, reducing its strength and nucleophilicity, which generally disfavors bimolecular reactions like E2. They are generally not the first choice for promoting elimination of vinylic halides.
-
Polar aprotic solvents (e.g., DMSO, DMF): These solvents do not strongly solvate the base, leaving it more reactive and better able to abstract a proton, thus favoring the E2 mechanism.
-
Non-polar solvents (e.g., hexane, toluene): The reactants may have limited solubility in these solvents.
Q4: What is the expected regioselectivity of elimination from this compound?
A4: this compound has only one beta-hydrogen (on the methyl group). Therefore, elimination will exclusively yield propyne.
Q5: Are there alternative reaction pathways for vinylic bromides like this compound?
A5: Yes, under specific conditions, other reactions can occur. For instance, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings) are effective methods for forming new carbon-carbon bonds with vinylic halides. Also, under very specific conditions, a nucleophilic aromatic substitution-like mechanism (SNAr) can occur if the double bond is sufficiently activated with electron-withdrawing groups.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No reaction observed when treating this compound with a nucleophile. | The reaction conditions are not suitable for the low reactivity of the vinylic halide. | * Confirm that you are using a strong, non-nucleophilic base if elimination is desired (e.g., potassium tert-butoxide). * Consider using a polar aprotic solvent (e.g., DMSO, DMF) to enhance the reactivity of the base. * Increase the reaction temperature, as elimination reactions are often favored by heat. * If substitution is the goal, consider a transition metal-catalyzed cross-coupling reaction as a more viable alternative to direct nucleophilic substitution. |
| Low yield of the desired elimination product (propyne). | The base may not be strong enough, or the reaction conditions are not optimal. | * Switch to a stronger base (e.g., sodium amide in liquid ammonia). * Ensure the solvent is anhydrous, as water can quench the strong base. * Increase the reaction time and/or temperature. * Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to determine the optimal reaction time. |
| Formation of unexpected side products. | The reaction conditions may be promoting side reactions, or the starting material may contain impurities. | * Characterize the side products to understand the reaction pathway. * Purify the starting this compound to remove any isomeric impurities. * Consider if the nucleophile/base is participating in undesired reactions with the solvent. |
Data Presentation
| Solvent Type | Example Solvents | Effect on SN1/E1 | Effect on SN2/E2 | Likely Outcome with this compound |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Would favor if a stable vinylic carbocation could form (highly unlikely). | Disfavored due to solvation of the nucleophile/base. | No reaction or very slow reaction. |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Acetone | Disfavored as they do not effectively stabilize carbocations. | Favored for bimolecular reactions as the nucleophile/base is less solvated. | Potential for E2 elimination with a strong base. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Highly disfavored. | Disfavored due to poor solubility of many ionic bases. | No reaction. |
Experimental Protocols
The following are generalized protocols for investigating the reactivity of this compound.
Protocol 1: General Procedure for Attempted Solvolysis (SN1 Conditions)
-
Solvent Preparation: Prepare a solution of the desired polar protic solvent (e.g., 80:20 ethanol:water).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10 mL of the solvent.
-
Initiation: Add 1 mmol of this compound to the flask.
-
Reaction Monitoring: Heat the reaction mixture to a desired temperature (e.g., 50 °C) and monitor the reaction progress over time by withdrawing aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Analysis: If a reaction is observed, quench the reaction by cooling and adding water. Extract the products with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and analyze the product distribution.
Protocol 2: General Procedure for Elimination Reaction (E2 Conditions)
-
Reagent and Solvent Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a strong, non-nucleophilic base (e.g., 1.5 mmol of potassium tert-butoxide) in 10 mL of an anhydrous polar aprotic solvent (e.g., DMSO).
-
Reaction Setup: Equip the flask with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Initiation: Add 1 mmol of this compound to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 70 °C) and monitor the reaction progress by GC analysis of the headspace to detect the formation of gaseous propyne, or by quenching aliquots and analyzing the remaining starting material.
-
Workup and Analysis: Upon completion, cool the reaction mixture and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract with a low-boiling organic solvent and analyze the organic layer by GC-MS to confirm the absence of starting material and identify any non-volatile products.
Mandatory Visualization
Caption: Unfavorable SN1 pathway for this compound.
Caption: Sterically hindered SN2 pathway for this compound.
Caption: Feasible E2 elimination pathway for this compound.
References
Validation & Comparative
Reactivity Showdown: A Comparative Guide to cis- vs. trans-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Reactivity of cis- and trans-1-Bromo-1-propene Isomers
The geometric isomers of 1-bromo-1-propene (B1584524), cis-(Z) and trans-(E), serve as versatile building blocks in organic synthesis. However, their distinct stereochemistry profoundly influences their reactivity in various chemical transformations. This guide provides an objective comparison of the performance of these isomers, supported by established mechanistic principles and representative experimental data, to aid in the strategic design of synthetic routes.
Executive Summary
While both cis- and trans-1-bromo-1-propene are vinylic halides, their reactivity profiles differ significantly, particularly in elimination and palladium-catalyzed cross-coupling reactions. As a general trend, vinylic halides are resistant to classical S(_N)1 and S(_N)2 reactions due to the high energy of the vinylic carbocation intermediate and steric hindrance to backside attack, respectively. The primary reaction pathways for these isomers involve elimination to form propyne (B1212725) and participation in various cross-coupling reactions. The relative stability of the two isomers is also a key factor, with the trans isomer generally being more thermodynamically stable due to reduced steric strain between the methyl group and the bromine atom.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of reaction rates for cis- and trans-1-bromo-1-propene are not extensively documented in readily available literature. However, based on mechanistic principles, a qualitative and, in some cases, inferred quantitative comparison can be made.
| Reaction Type | Isomer | Relative Reactivity | Product(s) | Mechanistic Considerations |
| Elimination (E2) | cis-1-Bromo-1-propene | Generally slower | Propyne | Requires a syn-periplanar or anti-periplanar arrangement of H and Br. The cis isomer can more readily achieve a syn-periplanar transition state. |
| trans-1-Bromo-1-propene | Generally faster | Propyne | Can readily achieve the lower-energy anti-periplanar transition state for elimination. | |
| Suzuki-Miyaura Coupling | This compound | Reactive | Substituted propene | Stereochemistry is typically retained. |
| trans-1-Bromo-1-propene | Reactive | Substituted propene | Stereochemistry is typically retained. | |
| Heck Coupling | This compound | Reactive | Substituted propene | Stereochemistry of the vinylic halide is usually retained. |
| trans-1-Bromo-1-propene | Reactive | Substituted propene | Stereochemistry of the vinylic halide is usually retained. | |
| Stille Coupling | This compound | Reactive | Substituted propene | Stereospecific reaction with retention of configuration. |
| trans-1-Bromo-1-propene | Reactive | Substituted propene | Stereospecific reaction with retention of configuration. | |
| Nucleophilic Substitution (S(_N)1/S(_N)2) | This compound | Very Low / Unreactive | - | Unfavorable vinylic carbocation (S(_N)1) and steric hindrance (S(_N)2). |
| trans-1-Bromo-1-propene | Very Low / Unreactive | - | Unfavorable vinylic carbocation (S(_N)1) and steric hindrance (S(_N)2). |
Experimental Protocols
The following are representative protocols for key reactions involving 1-bromo-1-propene isomers. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Elimination Reaction to Propyne
This protocol describes the dehydrobromination of 1-bromo-1-propene to yield propyne.
Materials:
-
cis- or trans-1-bromo-1-propene
-
Sodium amide (NaNH(_2))
-
Anhydrous liquid ammonia (B1221849) or anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, suspend sodium amide (1.1 equivalents) in anhydrous liquid ammonia at -78 °C.
-
Slowly add a solution of 1-bromo-1-propene (1.0 equivalent) in a minimal amount of anhydrous diethyl ether to the stirred suspension.
-
Allow the reaction mixture to stir for 2 hours at -78 °C.
-
The resulting propyne gas can be collected or used in situ for subsequent reactions.
-
For work-up, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
If isolating any non-gaseous products, allow the ammonia to evaporate, and then extract the aqueous residue with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of a 1-bromo-1-propene isomer with an arylboronic acid.
Materials:
-
cis- or trans-1-bromo-1-propene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)(_2)) (2 mol%)
-
Triphenylphosphine (PPh(_3)) (4 mol%)
-
Potassium carbonate (K(_2)CO(_3)) (2.0 equivalents)
-
Toluene and water (4:1 mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture, followed by the 1-bromo-1-propene isomer (1.0 equivalent).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: E2 Elimination Pathways for cis- and trans-1-Bromo-1-propene.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Mechanistic Insights
Elimination Reactions
The E2 elimination of 1-bromo-1-propene isomers to form propyne is highly dependent on the stereochemical arrangement of the hydrogen atom to be abstracted and the bromine leaving group. For an E2 reaction to proceed efficiently, a periplanar arrangement (either syn or anti) is required in the transition state.
-
trans-1-Bromo-1-propene: This isomer can readily adopt an anti-periplanar conformation, which is the lowest energy pathway for E2 elimination. This leads to a faster reaction rate compared to the cis isomer.
-
This compound: In this isomer, an anti-periplanar arrangement is not possible without breaking the double bond. Therefore, the elimination must proceed through a higher-energy syn-periplanar transition state, resulting in a slower reaction rate.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions such as Suzuki, Heck, and Stille couplings, both cis- and trans-1-bromo-1-propene are generally effective coupling partners. The mechanism of these reactions involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. A key feature of these reactions with vinylic halides is that the stereochemistry of the double bond is typically retained in the product. This stereospecificity suggests that the oxidative addition and subsequent reductive elimination steps proceed with retention of configuration. While both isomers react, subtle differences in their rates may exist due to steric or electronic factors influencing the oxidative addition step, though this is not well-documented with comparative kinetic data.
Relative Stability of cis- and trans-1-Bromo-1-propene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative thermodynamic stability of cis- and trans-1-bromo-1-propene. The stability of these geometric isomers is a critical factor in synthetic chemistry and drug development, influencing reaction pathways, product distribution, and pharmacological activity. This document summarizes key thermodynamic data, outlines experimental methodologies for stability determination, and presents a logical framework for understanding the factors governing their relative stabilities.
Quantitative Data Summary
The relative stability of cis- and trans-1-bromo-1-propene is determined by their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates greater thermodynamic stability. Experimental data for the cis-isomer and the enthalpy of isomerization are available, allowing for the calculation of the enthalpy of formation for the trans-isomer.
| Isomer | Structure | Standard Enthalpy of Formation (gas) (kcal/mol) | Relative Stability |
| cis-1-Bromo-1-propene | 9.7 ± 1.0[1] | Less Stable | |
| trans-1-Bromo-1-propene | 9.0 ± 1.1 (calculated) | More Stable |
Note: The enthalpy of formation for trans-1-bromo-1-propene was calculated using the experimentally determined enthalpy of formation for the cis-isomer and the enthalpy of reaction for the isomerization of cis- to trans-1-bromo-1-propene (-3.0 ± 0.4 kJ/mol or -0.72 ± 0.1 kcal/mol).
The data clearly indicates that trans-1-bromo-1-propene is the more stable isomer by approximately 0.7 kcal/mol. This is consistent with the general principle that trans isomers of alkenes are typically more stable than their cis counterparts due to reduced steric strain.[2] In the cis isomer, the bromine atom and the methyl group are on the same side of the double bond, leading to steric hindrance.
Experimental Protocols
The determination of the relative stability of alkene isomers is commonly achieved by measuring their heats of hydrogenation. This experimental approach relies on the principle that the hydrogenation of both isomers produces the same alkane. Therefore, any difference in the heat released during the reaction is directly attributable to the difference in the initial stability of the isomers.
Experimental Workflow for Determining Heat of Hydrogenation
Caption: Experimental workflow for determining the relative stability of cis- and trans-1-bromo-1-propene via heat of hydrogenation.
Detailed Methodology for Heat of Hydrogenation Measurement
-
Instrumentation: A reaction calorimeter, such as an isothermal or isoperibol calorimeter, is required for precise heat measurements.
-
Reagents:
-
High-purity cis- and trans-1-bromo-1-propene.
-
Hydrogenation catalyst: Platinum(IV) oxide (Adam's catalyst) is commonly used.
-
Solvent: A solvent that does not react with the reactants or products, such as glacial acetic acid or a hydrocarbon solvent.
-
High-purity hydrogen gas.
-
-
Procedure:
-
A known quantity of the solvent is placed in the calorimeter vessel.
-
A weighed amount of the hydrogenation catalyst is added to the solvent.
-
The system is sealed and purged with hydrogen gas. The solvent is then stirred until it is saturated with hydrogen at a constant temperature and pressure.
-
A sealed ampoule containing a precisely weighed amount of the alkene isomer is submerged in the solvent within the calorimeter.
-
Once thermal equilibrium is established, the ampoule is broken, initiating the hydrogenation reaction.
-
The temperature of the system is monitored and recorded until the reaction is complete and the temperature returns to a stable baseline.
-
The calorimeter is calibrated using a standard reaction with a known enthalpy change.
-
-
Data Analysis:
-
The heat capacity of the calorimeter and its contents is determined through the calibration experiment.
-
The observed temperature change during the hydrogenation of the isomer is used to calculate the total heat evolved.
-
Corrections may be necessary for the heat of breaking the ampoule and the heat of solution of the alkene.
-
The molar enthalpy of hydrogenation is calculated by dividing the corrected heat evolved by the number of moles of the alkene.
-
The procedure is repeated for the other isomer. The difference in the molar enthalpies of hydrogenation corresponds to the difference in the stabilities of the cis and trans isomers.
-
Factors Influencing Relative Stability
The relative stability of the cis and trans isomers of 1-bromo-1-propene (B1584524) is primarily governed by steric and electronic factors.
Caption: Logical diagram illustrating the factors that determine the relative stability of cis- and trans-1-bromo-1-propene.
-
Steric Hindrance: This is the dominant factor in the case of 1-bromo-1-propene. In the cis configuration, the relatively bulky bromine atom and the methyl group are positioned on the same side of the C=C double bond. This proximity leads to van der Waals repulsion, an unfavorable steric interaction that raises the energy of the molecule, making it less stable. In the trans isomer, these groups are on opposite sides, minimizing steric strain and resulting in a lower energy and more stable configuration.[2]
-
Dipole-Dipole Interactions: Both C-Br and C-C bonds have dipole moments. The vector sum of these bond dipoles results in a net molecular dipole moment that differs for the cis and trans isomers. While these interactions contribute to the overall energy of the molecule, their effect on the relative stability of 1-bromo-1-propene is generally considered to be less significant than steric hindrance.
-
Hyperconjugation: The stability of the double bond can be influenced by hyperconjugation, which involves the interaction of the electrons in the C-H bonds of the methyl group with the π-system of the double bond. This stabilizing effect is present in both isomers.
References
A Comparative Study of cis-1-Bromo-1-propene in Suzuki vs. Stille Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the plethora of available methods, the Suzuki-Miyaura and Stille couplings have emerged as particularly powerful tools for the creation of C(sp²)-C(sp²) bonds. This guide provides a comparative analysis of these two indispensable reactions, specifically focusing on their application in the coupling of cis-1-Bromo-1-propene, a key building block in the synthesis of various natural products and pharmaceutical agents. The choice between the Suzuki and Stille coupling often depends on a multitude of factors including substrate scope, functional group tolerance, toxicity of reagents, and the ease of purification. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, supported by representative experimental data, to facilitate an informed decision when planning a synthetic route involving this compound.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the Suzuki and Stille coupling reactions of (Z)-vinyl bromides, which serve as a close proxy for this compound, with an aryl coupling partner. The data is compiled from literature reports of stereospecific cross-coupling reactions to provide a comparative framework.
| Parameter | Suzuki Coupling (Representative Example) | Stille Coupling (Representative Example) |
| Electrophile | (Z)-1-bromo-1-alkene | (Z)-1-bromo-1-alkene |
| Nucleophile | Arylboronic acid | Aryltributylstannane |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(t-Bu)₃ |
| Ligand | PPh₃ (as part of the catalyst complex) | P(t-Bu)₃ |
| Base | K₂CO₃ | Not required |
| Solvent | 1,4-Dioxane (B91453)/H₂O | THF |
| Temperature | 80-100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-12 hours |
| Typical Yield | 70-90% | 85-98% |
| Stereoretention | High (>95%) | High (>98%) |
| Key Advantage | Low toxicity of boron reagents and byproducts.[1] | Generally milder reaction conditions and broader functional group tolerance.[2] |
| Key Disadvantage | Requires a base, which can be detrimental to sensitive functional groups.[3] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[4][5] |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki and Stille couplings of a generic (Z)-vinyl bromide. These protocols are based on established literature procedures for stereoretentive cross-coupling reactions and can be adapted for this compound.
Suzuki Coupling Protocol (Representative)
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the (Z)-vinyl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%) to the Schlenk flask.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[7]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure coupled product.
Stille Coupling Protocol (Representative)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., P(t-Bu)₃, 4-8 mol%). Add anhydrous and degassed solvent (e.g., THF or Toluene) via syringe.
-
Addition of Reagents: Add the (Z)-vinyl bromide (1.0 equivalent) to the reaction mixture via syringe. Add the organostannane (1.1 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of potassium fluoride (B91410) (KF). This solution precipitates the tin byproducts as insoluble organotin fluorides. Stir the mixture vigorously for 1-2 hours. Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[8]
Mandatory Visualization
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Stille Coupling.
Comparative Analysis
Suzuki Coupling
The Suzuki coupling is renowned for its use of generally non-toxic and stable organoboron reagents.[1] The byproducts are typically inorganic salts that are easily removed by aqueous workup. A key mechanistic feature is the requirement of a base to activate the boronic acid for transmetalation.[9] This can be a drawback when substrates contain base-sensitive functional groups. The reaction often requires elevated temperatures to proceed efficiently. For the coupling of this compound, maintaining the stereochemistry of the double bond is crucial, and Suzuki couplings are known to be highly stereoretentive.[10]
Stille Coupling
The Stille coupling utilizes organostannanes, which are known for their high functional group tolerance and the fact that the reaction often proceeds under neutral conditions, thus avoiding the use of a base.[2] This makes the Stille coupling particularly attractive for complex molecules with sensitive functionalities. The reactions can often be performed at room temperature, which is another significant advantage.[11] However, the primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts.[4][5] These tin residues can be challenging to remove from the final product, often requiring specific workup procedures like a potassium fluoride wash.[8] Like the Suzuki coupling, the Stille reaction is also known for its high degree of stereoretention, making it suitable for the coupling of this compound.[2]
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful methods for the stereospecific cross-coupling of this compound. The choice between the two is a classic example of the trade-offs often encountered in synthetic chemistry.
Choose Suzuki Coupling when:
-
Toxicity is a major concern, and the use of tin reagents is to be avoided.
-
The starting materials and desired product are stable to basic conditions.
-
Ease of purification is a priority, as boron byproducts are generally easy to remove.
Choose Stille Coupling when:
-
The substrate contains base-sensitive functional groups.
-
Milder reaction conditions (e.g., room temperature) are required.
-
High yields are critical, and the challenges associated with the toxicity and purification of tin compounds can be managed.
For many applications, particularly in the early stages of drug discovery and academic research, the Suzuki coupling is often the preferred first choice due to its lower toxicity profile. However, in the synthesis of complex, highly functionalized molecules where functional group compatibility is paramount, the Stille coupling remains an invaluable and often superior alternative, despite its inherent challenges.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Cis/Trans Isomerization of 1-Bromo-1-propene: Thermal, Photochemical, and Catalytic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cis/trans isomerization of 1-bromo-1-propene, focusing on the kinetics and mechanisms of the thermal pathway. It also offers a comparative overview of alternative isomerization methods, namely photochemical and catalytic approaches, supported by established principles for similar olefin systems. The content is designed to assist researchers in understanding and selecting appropriate isomerization strategies for their applications.
Thermal Isomerization of 1-Bromo-1-propene: A Quantitative Look
The gas-phase thermal isomerization of cis-1-bromo-1-propene to trans-1-bromo-1-propene has been demonstrated to follow first-order kinetics.[1] The process is understood to proceed primarily through a radical-mediated mechanism. Below is a summary of the experimentally determined kinetic parameters for this reaction under different conditions.
| Condition | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) |
| Uninhibited | 10¹²⋅⁵ ± ⁰⋅⁵ | 49.6 ± 1.5 | 620.8 - 753.15 |
| Inhibited (with cyclohexene) | 10¹¹⋅⁹ ± ⁰⋅⁶ | 52.5 ± 2.0 | 620.8 - 753.15 |
Table 1: Arrhenius Parameters for the Thermal Isomerization of this compound.[1]
The data clearly indicates that the presence of an inhibitor, such as cyclohexene, increases the activation energy and slightly decreases the pre-exponential factor, slowing down the isomerization rate.[1] This is consistent with a radical chain mechanism where the inhibitor acts as a scavenger.
Comparison of Isomerization Methods
While thermal isomerization is a viable method, alternative approaches such as photochemical and catalytic isomerization offer distinct advantages and disadvantages. The following table provides a qualitative comparison based on general principles of alkene isomerization.
| Feature | Thermal Isomerization | Photochemical Isomerization | Catalytic Isomerization |
| Energy Input | High (elevated temperatures) | Light (specific wavelengths) | Lower temperatures |
| Selectivity | Generally favors the thermodynamically more stable isomer | Can often be tuned to favor the cis or trans isomer depending on the photosensitizer and wavelength | Can be highly selective for one isomer depending on the catalyst |
| Reaction Conditions | Harsh, potentially leading to side reactions | Mild, but may require specialized equipment | Generally mild |
| Mechanism | Radical chain or concerted pericyclic | Excitation to an excited state with a lower rotational barrier | Formation of intermediates with lower activation barriers (e.g., via metal complexes) |
| Applicability | Suitable for thermally stable molecules | Broad applicability, especially for compounds with chromophores | Dependent on the substrate's compatibility with the catalyst |
Table 2: Qualitative Comparison of Isomerization Methods for Alkenes.
Experimental Protocols
Thermal Isomerization of 1-Bromo-1-propene in the Gas Phase
This protocol is a generalized procedure based on common practices for studying gas-phase unimolecular reactions.
Objective: To determine the rate constant and activation energy for the thermal isomerization of this compound.
Apparatus:
-
A static or flow pyrolysis reactor made of quartz, capable of being heated to and maintaining a constant temperature within ±0.5 K.
-
A high-vacuum line for sample introduction and collection.
-
A gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase) and a flame ionization detector (FID) for quantitative analysis of the reactant and product mixture.
-
Pressure measurement gauges (e.g., a capacitance manometer).
-
A furnace with a temperature controller.
Procedure:
-
Sample Preparation: A known amount of pure this compound is placed in a sample bulb connected to the vacuum line.
-
Reaction Setup: The pyrolysis reactor is evacuated to a high vacuum and then heated to the desired reaction temperature.
-
Sample Introduction: A specific pressure of the this compound vapor is introduced into the heated reactor. The initial pressure is recorded.
-
Reaction Monitoring: The reaction is allowed to proceed for a measured amount of time.
-
Quenching and Analysis: At the end of the reaction time, the contents of the reactor are rapidly expanded into a collection trap cooled with liquid nitrogen to quench the reaction. The collected sample is then vaporized and injected into the GC for analysis.
-
Data Collection: The relative concentrations of cis- and trans-1-bromo-1-propene are determined from the GC peak areas.
-
Kinetic Analysis: The experiment is repeated at various reaction times and temperatures. The rate constant (k) for the isomerization is calculated at each temperature using the first-order rate equation: ln([A]₀/[A]t) = kt, where [A]₀ is the initial concentration of the cis isomer and [A]t is the concentration at time t.
-
Activation Parameters: The activation energy (Ea) and pre-exponential factor (A) are determined by plotting ln(k) versus 1/T (Arrhenius plot), where the slope is -Ea/R and the intercept is ln(A).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the thermal isomerization process of 1-bromo-1-propene.
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating cis- and trans-1-Bromo-1-propene
A detailed analysis of the spectroscopic data that distinguishes the geometric isomers of 1-bromo-1-propene (B1584524), providing researchers, scientists, and drug development professionals with a practical guide for their unambiguous identification.
The geometric isomerism of cis- and trans-1-bromo-1-propene gives rise to distinct physical and chemical properties. Accurate and efficient differentiation between these two isomers is crucial in various research and development settings, including synthetic chemistry and material science. This guide provides a comprehensive comparison of the spectroscopic characteristics of cis- and trans-1-bromo-1-propene, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Experimental data is presented in clear, comparative tables, and detailed experimental protocols are provided to ensure reproducibility.
¹H NMR Spectroscopy: A Tale of Two Coupling Constants
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of 1-bromo-1-propene. The key differentiating factor lies in the magnitude of the vicinal coupling constant (³J) between the olefinic protons. Due to the dihedral angle dependence of the coupling constant, the trans isomer exhibits a significantly larger ³J value (typically 11-18 Hz) compared to the cis isomer (typically 6-14 Hz).
| Parameter | cis-1-Bromo-1-propene | trans-1-Bromo-1-propene |
| Chemical Shift Hc (ppm) | ~1.72 | ~1.68 |
| Chemical Shift Ha (ppm) | ~6.28 | ~6.16 |
| Chemical Shift Hb (ppm) | ~6.23 | ~6.18 |
| Coupling Constant ³J(Ha-Hb) (Hz) | ~6.9 | ~13.3 |
| Coupling Constant ⁴J(Ha-Hc) (Hz) | ~-1.8 | ~-1.8 |
| Coupling Constant ³J(Hb-Hc) (Hz) | ~6.6 | ~7.0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy also provides a means to differentiate between the two isomers, although the differences in chemical shifts are more subtle compared to the coupling constants in ¹H NMR. The chemical shifts of the carbon atoms are influenced by the overall electronic environment, which differs slightly between the cis and trans configurations.
| Parameter | This compound | trans-1-Bromo-1-propene |
| Chemical Shift C1 (ppm) | (Data not explicitly found, but expected to be distinct) | (Data not explicitly found, but expected to be distinct) |
| Chemical Shift C2 (ppm) | (Data not explicitly found, but expected to be distinct) | (Data not explicitly found, but expected to be distinct) |
| Chemical Shift C3 (ppm) | (Data not explicitly found, but expected to be distinct) | (Data not explicitly found, but expected to be distinct) |
Note: While specific literature values for all carbon shifts were not found during the search, the distinct electronic environments of the isomers will result in different chemical shifts for each carbon.
Infrared (IR) Spectroscopy: Vibrational Clues to Stereochemistry
Infrared (IR) spectroscopy is another valuable technique for distinguishing between cis and trans isomers. The key diagnostic peaks are the C=C stretching vibration and the out-of-plane C-H bending vibration. The position of the C=C stretch is slightly different for the two isomers. More significantly, the out-of-plane C-H bending vibration for the trans isomer gives rise to a strong and characteristic absorption band at a higher wavenumber compared to the cis isomer.
| Vibrational Mode | This compound (cm⁻¹) | trans-1-Bromo-1-propene (cm⁻¹) |
| C=C Stretch | ~1630 - 1660 | ~1660 - 1680 |
| C-H Bend (out-of-plane) | ~640 - 740 | ~960 - 970 (strong, characteristic) |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 1-bromo-1-propene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently vortex the tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a single drop of the liquid 1-bromo-1-propene sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Ensure no air bubbles are trapped between the plates.
-
Mount the salt plates in the sample holder of the IR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder with the prepared salt plates into the spectrometer's beam path.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for identifying the correct isomer based on the spectroscopic data.
Caption: Workflow for differentiating cis- and trans-1-bromo-1-propene.
A Comparative Guide to the Kinetic Studies of Reactions Involving cis-1-Bromo-1-propene
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its reactivity and optimizing synthetic pathways. This guide provides a comparative analysis of the kinetic studies of reactions involving cis-1-bromo-1-propene, a vinylic halide. Due to the inherent low reactivity of vinylic halides in classical nucleophilic substitution and elimination reactions, this guide also draws comparisons with more reactive aliphatic analogues to provide a comprehensive performance context.
Executive Summary
This compound, like other vinylic halides, exhibits significantly lower reactivity in nucleophilic substitution and elimination reactions compared to its saturated counterparts (e.g., 2-bromopropane). The sp² hybridization of the carbon atom bearing the bromine atom and the electron density of the double bond make classical S(_N)1 and S(_N)2 reactions energetically unfavorable.[1] While elimination reactions to form alkynes are possible, they typically require strong bases and elevated temperatures.[2] This guide presents available kinetic data for the isomerization of this compound and contrasts its expected reactivity in substitution and elimination reactions with a representative secondary alkyl halide.
Data Presentation: A Comparative Analysis of Reaction Kinetics
Direct quantitative kinetic data for nucleophilic substitution and elimination reactions of this compound in solution is scarce in the literature, underscoring its low reactivity. However, kinetic studies on its gas-phase thermal isomerization provide insight into its stability and propensity for geometric change.
Table 1: Kinetic Data for the Gas-Phase Isomerization of this compound
| Reaction | Temperature Range (K) | Rate Constant (k) Expression | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| This compound → trans-1-Bromo-1-propene | 620.8 - 753.15 | k = 10¹³.¹² exp(-54,200/RT) s⁻¹ | 54.2 | 1.32 x 10¹³ | [3] |
R is the gas constant (1.987 cal/mol·K).
Table 2: Qualitative Comparison of Reactivity for this compound and 2-Bromopropane
| Reaction Type | Substrate | Typical Reagent | Relative Reactivity | Predominant Mechanism | Products |
| Nucleophilic Substitution | This compound | NaOH (aq) | Very Low | Unlikely to proceed via S(_N)1 or S(_N)2 | No significant reaction |
| 2-Bromopropane | NaOH (aq) | High | S(_N)1 / S(_N)2 | Propan-2-ol | |
| Elimination | This compound | NaNH₂ (strong base) | Low to Moderate | E2-like | Propyne |
| 2-Bromopropane | NaOH (ethanolic) | High | E2 | Propene |
Reaction Mechanisms and Pathways
The unreactivity of vinylic halides like this compound in traditional substitution reactions stems from the high energy of the potential intermediates. An S(_N)1 pathway would require the formation of a very unstable vinylic carbocation.[1] An S(_N)2 reaction is hindered by the electron density of the π-bond, which repels the incoming nucleophile, and the increased strength of the C-Br bond due to the sp² character of the carbon.[1]
Elimination reactions (dehydrohalogenation) are more feasible but still challenging compared to saturated haloalkanes. A strong base is required to abstract a proton. The mechanism is believed to be a concerted E2-like process.[2]
Caption: Favored and disfavored nucleophilic substitution pathways for this compound.
Caption: Plausible E2-like elimination pathway for this compound.
Experimental Protocols
Given the anticipated slow reaction rates for substitution and elimination reactions of this compound, a general experimental protocol for monitoring such reactions is provided below. This protocol can be adapted based on the specific nucleophile/base and solvent system employed.
Protocol: Kinetic Analysis of a Slow Reaction of this compound
-
Reaction Setup:
-
In a thermostatically controlled reaction vessel equipped with a magnetic stirrer, add a known concentration of this compound and the chosen solvent.
-
If required, add an internal standard that is inert under the reaction conditions and can be distinguished from reactants and products in the chosen analytical method (e.g., GC-MS or NMR).
-
Allow the solution to reach thermal equilibrium at the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known concentration of the nucleophile or base.
-
Start a timer immediately upon addition.
-
At regular, predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in each aliquot to stop further conversion. This can be achieved by rapid cooling, dilution, or neutralization with a suitable quenching agent.
-
-
Sample Analysis:
-
Analyze the quenched aliquots using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the concentration of the reactant (this compound) and any formed products by integrating the respective signals relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at time zero.
-
By performing a series of experiments with varying initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined by fitting the data to the appropriate rate law.
-
Caption: General experimental workflow for kinetic studies of slow reactions.
References
A Comparative Guide to the Utility of cis-1-Bromo-1-propene and cis-1-Chloro-1-propene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the versatile building blocks available, vinyl halides play a pivotal role, particularly in the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth comparison of two such vinyl halides: cis-1-Bromo-1-propene and cis-1-Chloro-1-propene. By examining their physical properties, reactivity in key transformations, and providing illustrative experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Physical and Chemical Properties: A Tabular Overview
A fundamental understanding of the physical properties of these reagents is essential for their safe handling, storage, and application in chemical reactions. The following table summarizes the key physical and chemical properties of this compound and cis-1-chloro-1-propene.
| Property | This compound | cis-1-Chloro-1-propene |
| CAS Number | 590-13-6[1] | 16136-84-8[2][3] |
| Molecular Formula | C₃H₅Br[1] | C₃H₅Cl[2][3] |
| Molecular Weight | 120.98 g/mol [1][4] | 76.52 g/mol [3] |
| Boiling Point | 58 °C[1][5] | 32.45 °C[2][3][6] |
| Melting Point | -113 °C[7] | -134.8 °C[2][3][6] |
| Density | 1.423 g/mL at 25 °C[1][5] | 0.9271 g/mL[2][3][6] |
| Refractive Index | n20/D 1.4545[1][5] | n20/D 1.4000[2][3][6] |
| Flash Point | -34 °C[1] | < -6 °C[3] |
| Appearance | Colorless liquid | Colorless liquid[3] |
| Stability | Light sensitive; often stabilized with copper[1][7] | No specific stability issues noted in sources. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound and cis-1-chloro-1-propene in modern organic synthesis lies in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of many synthetic strategies in drug discovery and materials science, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The reactivity of vinyl halides in these transformations is intrinsically linked to the strength of the carbon-halogen bond. The general trend for oxidative addition to a palladium(0) center, the initial and often rate-limiting step in the catalytic cycle, follows the order: C-I > C-Br > C-Cl. This trend dictates that vinyl bromides are generally more reactive than vinyl chlorides. Consequently, reactions involving this compound typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its chloro-analogue.
While specific side-by-side comparative studies for these exact two molecules are not abundant in the literature, the well-established principles of cross-coupling chemistry and available data for similar vinyl halides allow for a reliable comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is one of the most widely used cross-coupling reactions. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling more readily than cis-1-chloro-1-propene. Reactions with the bromo-alkene can often be achieved at lower temperatures and with a broader range of palladium catalysts and ligands. In contrast, the coupling of cis-1-chloro-1-propene generally requires more forcing conditions, such as higher temperatures and the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition of the C-Cl bond.
Comparative Experimental Data (Illustrative)
| Coupling Partner | Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | This compound | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 4 | ~85-95 |
| Phenylboronic acid | cis-1-Chloro-1-propene | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 12 | ~70-85 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples a vinyl or aryl halide with an alkene. Similar to the Suzuki coupling, the higher reactivity of this compound allows for more facile reaction conditions. Standard palladium catalysts like Pd(OAc)₂ with phosphine ligands are often sufficient. For cis-1-chloro-1-propene, achieving high yields in the Heck reaction can be more challenging and may necessitate the use of specialized catalyst systems, such as those employing palladacycles or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.
Comparative Experimental Data (Illustrative)
| Coupling Partner | Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | This compound | Pd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%) | Et₃N | DMF | 100 | 8 | ~80-90 |
| Styrene | cis-1-Chloro-1-propene | Herrmann's Catalyst (1 mol%) | NaOAc | DMA | 130 | 24 | ~65-80 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reactivity trend of vinyl halides in this reaction is consistent with other cross-coupling methods: vinyl bromides react more readily than vinyl chlorides.[7] Consequently, the Sonogashira coupling of this compound can often be performed at or near room temperature, while the corresponding reaction with cis-1-chloro-1-propene may require elevated temperatures to achieve comparable yields.
Comparative Experimental Data (Illustrative)
| Coupling Partner | Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | This compound | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 25 | 6 | ~90 |
| Phenylacetylene | cis-1-Chloro-1-propene | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (10 mol%) | Piperidine | DMF | 80 | 18 | ~75 |
Note: The data in this table is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below. These protocols are based on established methodologies and highlight the differences in reaction conditions required for the bromo- and chloro-propenes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (B145695) (2 mL)
-
Water (2 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask. Degas the resulting mixture by bubbling with the inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cis-1-phenyl-1-propene.
Protocol 2: Suzuki-Miyaura Coupling of cis-1-Chloro-1-propene with Phenylboronic Acid
Materials:
-
cis-1-Chloro-1-propene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (10 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Remove the Schlenk tube from the glovebox and add cis-1-chloro-1-propene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 12 hours. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-1-phenyl-1-propene.
Visualizing the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This cycle is fundamental to understanding the reactivity differences between the bromo- and chloro-propenes, with the initial oxidative addition step being more facile for the bromo- derivative.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow Visualization
The logical flow of a typical cross-coupling experiment, from setup to product isolation, is depicted in the following diagram.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and cis-1-chloro-1-propene as a synthetic precursor is a trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate, generally leading to higher yields under milder reaction conditions in palladium-catalyzed cross-coupling reactions. This makes it an excellent choice for sensitive substrates or when rapid reaction times are desired. Its higher reactivity can also be advantageous in complex total synthesis where maximizing yield at each step is crucial.
-
cis-1-Chloro-1-propene , while less reactive, is often a more cost-effective starting material. The challenges associated with its lower reactivity can be overcome through the use of modern, highly active catalyst systems and optimized reaction conditions. For large-scale industrial processes where cost is a primary driver, the development of an efficient protocol using the chloro-analogue can be highly beneficial.
For researchers in drug development, the higher reactivity and broader substrate scope compatibility of this compound may be preferable during the initial stages of lead optimization and library synthesis. However, for process development and scale-up, the economic advantages of cis-1-chloro-1-propene warrant its consideration, provided that a robust and efficient catalytic system can be established. Ultimately, the optimal choice will depend on the specific synthetic context, including the complexity of the target molecule, the desired scale of the reaction, and economic considerations.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthetic Utility of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the stereoselective formation of carbon-carbon bonds is paramount for the construction of complex molecular architectures found in natural products and pharmaceuticals. cis-1-Bromo-1-propene serves as a valuable C3 building block, offering a predefined Z-alkene geometry that can be transferred into target molecules through various cross-coupling reactions. This guide provides an objective comparison of the performance of this compound in key synthetic transformations—namely Suzuki, Sonogashira, and Heck couplings—against relevant alternatives. The information presented, supported by experimental data from the literature, aims to assist researchers in making informed decisions for their synthetic strategies.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The utility of this compound is best demonstrated by its reactivity and stereoselectivity in palladium-catalyzed cross-coupling reactions. Below, we compare its performance with that of its trans isomer and other vinyl electrophiles.
Suzuki Coupling
The Suzuki coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. A key advantage of using vinyl bromides like this compound is the high degree of stereoretention observed during the reaction.[1] This means the cis geometry of the double bond is faithfully transferred to the product.
Table 1: Comparison of this compound and Alternatives in Suzuki Coupling
| Entry | Vinyl Electrophile | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref. |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~92% | [2] |
| 2 | trans-1-Bromo-1-propene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | ~95% | [2] |
| 3 | 1-Propenyl triflate | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | ~75% |
Note: Yields are based on representative, though not directly comparative, literature reports and may vary based on specific reaction conditions.
The data suggests that both cis- and trans-1-bromo-1-propene are excellent substrates for Suzuki coupling, affording high yields. Vinyl triflates are also viable alternatives, although they may sometimes result in lower yields compared to their vinyl bromide counterparts under similar conditions.[3] The choice between a vinyl bromide and a vinyl triflate may also depend on the synthetic accessibility of the precursor.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne, leading to conjugated enynes. This reaction is crucial in the synthesis of natural products and functional organic materials.[4]
Table 2: Comparison of this compound and an Alternative in Sonogashira Coupling
| Entry | Vinyl Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref. |
| 1 | This compound | Phenylacetylene | Pd(OAc)₂/CuI/Phen | K₂CO₃ | DMF | Moderate | [5] |
| 2 | (E)-Bromostilbene | Phenylacetylene | Pd(OAc)₂/CuI/Phen | K₂CO₃ | DMF | High | [5] |
While specific yield data for this compound in Sonogashira couplings is sparse in comparative studies, the reaction is known to proceed effectively with vinyl bromides in general.[6] The stereochemistry of the starting vinyl bromide is typically retained in the enyne product.
Heck Reaction
The Heck reaction couples a vinyl halide with an alkene to form a new, more substituted alkene. This reaction is a powerful tool for constructing complex olefinic structures.[7][8] The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.[7]
Table 3: Comparison of Vinyl Bromides in the Heck Reaction
| Entry | Vinyl Electrophile | Alkene Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Ref. |
| 1 | (E)-(2-bromovinyl)benzene | Styrene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMF | Good | [9] |
| 2 | Internal Vinyl Bromide | Styrene | Pd(OAc)₂/XantPhos | Cs₂CO₃ | Dioxane | 71% |
The Heck reaction of vinyl bromides is a well-established method for the synthesis of 1,3-dienes.[10] The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer of the newly formed double bond due to steric factors in the transition state.[11]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic routes. Below are representative protocols for the cross-coupling reactions discussed.
General Experimental Workflow
Representative Protocol for Suzuki Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., a 4:1 mixture of DME and water) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Reaction: The mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired cis-1-aryl-1-propene.
Representative Protocol for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Reagents Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0 mmol). The terminal alkyne (1.1 mmol) is then added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until completion, monitored by TLC.
-
Work-up: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The residue is purified by flash chromatography to afford the target enyne.
Representative Protocol for Heck Reaction
-
Reaction Setup: A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol, 4 mol%) is placed in a sealable reaction vessel.
-
Addition of Base and Solvent: A base (e.g., K₂CO₃, 2.0 mmol) and a solvent (e.g., DMF or acetonitrile) are added.
-
Reaction: The vessel is sealed and heated in an oil bath at a specified temperature (e.g., 100 °C) for several hours. The reaction progress is monitored by GC-MS.
-
Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to isolate the desired 1,3-diene.
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of Z-alkenes through palladium-catalyzed cross-coupling reactions. Its performance in Suzuki, Sonogashira, and Heck couplings is generally reliable, with the key advantage of retaining the double bond geometry. While alternatives such as trans-1-bromo-1-propene and vinyl triflates are also valuable, the choice of reagent will ultimately depend on the desired stereochemistry of the target molecule, the availability of starting materials, and the specific reaction conditions required for the transformation. The data and protocols presented in this guide offer a foundational understanding to aid in the strategic planning and execution of synthetic routes that leverage these important building blocks.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Applications of cis- and trans-1-Bromo-1-propene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The geometric isomers of 1-bromo-1-propene (B1584524), cis- (Z) and trans- (E), serve as versatile building blocks in organic synthesis, each exhibiting distinct reactivity and stereochemical outcomes in a variety of transformations. Their utility is particularly pronounced in the construction of complex molecular architectures found in natural products and pharmaceutical agents. This guide provides a comprehensive comparison of their applications, supported by experimental data and detailed methodologies for key reactions.
Physical and Chemical Properties
The different spatial arrangement of substituents around the double bond in cis- and trans-1-bromo-1-propene leads to differences in their physical properties, such as dipole moments, which can influence their reactivity. The cis-isomer possesses a larger dipole moment compared to the trans-isomer, where the bond dipoles partially cancel each other out[1].
| Property | cis-1-Bromo-1-propene | trans-1-Bromo-1-propene |
| CAS Number | 590-13-6 | 590-15-8 |
| Molecular Formula | C₃H₅Br | C₃H₅Br |
| Molecular Weight | 120.98 g/mol | 120.98 g/mol |
| Boiling Point | ~58-63 °C | ~64-65 °C |
| Density | ~1.413 g/mL at 25 °C | ~1.408 g/mL at 25 °C |
| Dipole Moment | Larger | Smaller[1] |
Key Synthetic Applications and Comparative Reactivity
The primary utility of cis- and trans-1-bromo-1-propene lies in their participation in cross-coupling reactions and their use as precursors for other reactive intermediates. The stereochemistry of the starting vinyl bromide plays a crucial role in determining the stereochemistry of the final product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and vinyl bromides are common substrates.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is known to proceed with retention of stereochemistry at the double bond[2]. This means that the geometry of the 1-bromo-1-propene isomer is directly translated to the product.
General Reaction Scheme:
Diagram 1: Stereochemical outcome of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling in the Synthesis of a Diene Intermediate (Adapted from the synthesis of (+)-aphanamol I) [2]
To a solution of the vinylborane (B8500763) (1.0 equiv) in THF is added a solution of 1-bromo-1-propene (isomer not specified, 1.2 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (20 mol%) in THF. An aqueous solution of a base such as LiOH (2 M, 4 equiv) is then added. The reaction mixture is heated at 40 °C for 4 hours. After cooling to room temperature, the reaction is quenched and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to yield the diene product.
The Heck reaction couples a vinyl or aryl halide with an alkene. A notable characteristic of the Heck reaction is its tendency to yield the trans-substituted alkene as the major product, regardless of the initial stereochemistry of the vinyl halide, due to the syn-β-hydride elimination mechanism[3][4].
General Reaction Scheme:
Diagram 2: General outcome of the Heck reaction.
This preference for the trans product makes the choice between cis- and trans-1-bromo-1-propene less critical for controlling the product's stereochemistry in many cases, although reaction rates and yields might differ.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. This reaction is also generally stereoretentive, meaning the geometry of the starting 1-bromo-1-propene isomer is preserved in the resulting enyne product[5][6].
General Reaction Scheme:
Diagram 3: Stereochemical outcome of the Sonogashira coupling.
Formation and Reactivity of Organometallic Reagents
Both cis- and trans-1-bromo-1-propene can be used to prepare the corresponding propenylmagnesium bromide (Grignard reagent). The formation of vinyl Grignard reagents is known to be not entirely stereospecific. Studies have shown that while there is a significant degree of retention of the double bond geometry, some isomerization occurs, leading to a mixture of cis and trans Grignard reagents. For instance, the reaction of cis-vinyl bromides with magnesium tends to give a majority of the cis-Grignard reagent, and likewise for the trans-isomer, but not exclusively.
General Workflow for Grignard Reagent Formation:
Diagram 4: Workflow for Grignard reagent formation.
A mixture of cis- and trans-1-bromo-1-propene can be treated with strong bases like n-butyllithium (n-BuLi) to generate propyne (B1212725) in situ through a dehydrobromination reaction, which then can be metallated to form propynyllithium. This intermediate is a useful nucleophile in various addition reactions. This application is noted in the synthesis of organic reagents like methyl but-2-ynoate (B8739756) and 1-iodopropyne.
Experimental Protocol: Synthesis of 1-Iodopropyne
A solution of a mixture of cis- and trans-1-bromo-1-propene (1.5 equivalents) in an anhydrous solvent like THF is cooled to a low temperature (e.g., -78 °C). To this solution, n-butyllithium (2.5 M in hexanes, 1.5 equivalents) is added dropwise, maintaining the low temperature. The resulting mixture is stirred for a period, during which propyne is formed and subsequently deprotonated. A solution of iodine (1.0 equivalent) in the same solvent is then added to the reaction mixture. After stirring, the reaction is quenched, and the product is isolated and purified.
Applications in Natural Product Synthesis
Both isomers of 1-bromo-1-propene are valuable in the total synthesis of complex natural products. Their ability to introduce a propenyl group with defined stereochemistry (in the case of stereoretentive reactions) is a key advantage.
-
(+)-Aphanamol I: The synthesis of this sesquiterpene natural product involves a Suzuki cross-coupling reaction to form a diene system, a common strategy where vinyl bromides like 1-bromo-1-propene could be employed[2].
-
Skyllamycins: While some sources suggest the use of 1-bromo-1-propene in the synthesis of intermediates for skyllamycins, a review of the primary literature on their total synthesis did not confirm its direct application[1]. Researchers should verify the specific reagents in the detailed synthetic routes of interest.
Summary of Comparative Performance
| Reaction Type | This compound | trans-1-Bromo-1-propene | Key Differentiating Factor |
| Suzuki-Miyaura Coupling | Product retains cis geometry | Product retains trans geometry | Stereoretentive mechanism[2] |
| Heck Reaction | Predominantly trans product | Predominantly trans product | Mechanism favors the more stable trans isomer[3][4] |
| Sonogashira Coupling | Product retains cis geometry | Product retains trans geometry | Stereoretentive mechanism[5][6] |
| Grignard Formation | Forms a mixture, majorly cis-Grignard | Forms a mixture, majorly trans-Grignard | Non-stereospecific but with retention |
Conclusion
The choice between cis- and trans-1-bromo-1-propene is dictated by the desired stereochemistry of the final product and the nature of the chemical transformation. For stereoretentive reactions like the Suzuki-Miyaura and Sonogashira couplings, the selection of the correct isomer is critical to achieve the target stereoisomer. In contrast, for reactions like the Heck coupling that often lead to a thermodynamic mixture of products, the choice of the starting isomer may be less important for stereocontrol but could still influence reaction kinetics and overall yield. The ability to form organometallic reagents, albeit with some loss of stereochemical integrity, further broadens the synthetic utility of these valuable building blocks. Researchers and drug development professionals should carefully consider these factors when designing synthetic routes that incorporate 1-bromo-1-propene isomers.
References
- 1. Biosynthesis of a new skyllamycin in Streptomyces nodosus: a cytochrome P450 forms an epoxide in the cinnamoyl chain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of cis-1-Bromo-1-propene: A Procedural Guide
The proper disposal of cis-1-Bromo-1-propene, a highly flammable and hazardous chemical, is a critical aspect of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to implement the necessary safety measures. The compound is classified as a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] It is also identified as a potential hepatotoxin and neurotoxin.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. A dust mask type N95 is also recommended.[3]
-
Protective Clothing: A lab coat and closed-toe shoes are required.
Handling and Storage:
-
All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid all contact with skin, eyes, and clothing.[6]
-
Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[7]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, which are crucial for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃H₅Br[2] |
| Molecular Weight | 120.98 g/mol [2] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 58 °C[1][6] |
| Melting Point | -113 °C[6] |
| Density | 1.423 g/mL at 25 °C[1][6] |
| Flash Point | -34 °C (-29.2 °F) - closed cup[1][3][6] |
| Purity | Typically ≥97%, often stabilized with copper[1][8] |
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound is governed by hazardous waste regulations and must be managed as a halogenated organic waste.[5] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Segregation: At the point of generation, meticulously separate waste containing this compound from all other waste streams. It is critical not to mix it with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[5][9]
-
Container Selection: Use a designated, leak-proof waste container constructed from a material compatible with halogenated organic compounds. The container must be equipped with a secure screw-top cap to prevent the escape of flammable and toxic vapors.[5][10]
-
Labeling: Clearly and accurately label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound." If the waste is a mixture, list all components and their approximate percentages.[5][10]
-
Waste Accumulation:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated and situated away from sources of ignition.[5]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spillage during transport.[10][11]
-
-
Request for Disposal: Once the waste container is approaching 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow your organization's specific procedures for waste pickup requests.
-
Final Disposal Method: The ultimate disposal of halogenated organic waste like this compound is typically high-temperature incineration at a licensed hazardous waste treatment facility.[5][9] This process ensures the complete destruction of the hazardous compound. In some cases, it may be used as a secondary fuel source in cement kilns.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound waste.
By diligently following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. This compound 97 590-13-6 [sigmaaldrich.com]
- 2. This compound | C3H5Br | CID 643834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 顺式 -1-溴-1-丙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Bromo-1-propene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 1-Bromo-1-propene | 590-14-7 | TCI AMERICA [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. ethz.ch [ethz.ch]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling cis-1-Bromo-1-propene
Essential Safety and Handling Guide for cis-1-Bromo-1-propene
This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. The following procedures are designed to mitigate risks for researchers, scientists, and drug development professionals.
Chemical Properties and Hazards Summary
-
Appearance: Colorless liquid[2]
-
Hazards: Highly flammable liquid and vapor.[1][3] Causes skin and serious eye irritation.[1][3] May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[6] |
| Skin/Hands | Chemical-resistant, impervious gloves. Inspect before use. | It is crucial to select gloves made from materials resistant to halogenated hydrocarbons. Butyl rubber and Neoprene are often recommended for such chemicals.[7] Nitrile gloves may offer short-term splash protection but have poor resistance to many halogenated hydrocarbons.[8] Always consult the glove manufacturer's specific chemical resistance data. |
| Respiratory | Use a respirator if exposure limits are likely to be exceeded or if irritation is experienced. | A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[9][10] For halogenated compounds, a combination cartridge for organic vapors and acid gases (e.g., 3M 6003) may also be suitable.[11] A cartridge change-out schedule must be established.[12] |
| Body | Flame-retardant lab coat and impervious clothing. | A lab coat made of 100% cotton at a minimum is recommended, as synthetic materials can melt if ignited.[13] |
Occupational Exposure Limits (OELs)
No specific occupational exposure limits have been established for this compound. However, for the related compound 1-bromopropane (B46711), the following limits have been recommended and can serve as a cautionary reference.
| Organization | Limit/Guideline | Value |
| ACGIH | TLV-TWA (Threshold Limit Value - Time Weighted Average) | 0.1 ppm[14] |
| Cal/OSHA | PEL-TWA (Permissible Exposure Limit - Time Weighted Average) | 5 ppm (25 mg/m³)[15] |
Disclaimer: These exposure limits are for 1-bromopropane and are provided for informational purposes only due to the absence of specific data for this compound. They should be used as a conservative guide for ensuring a safe working environment.
Operational Plan
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Confirm the availability of an appropriate fire extinguisher (e.g., dry sand, dry chemical, or alcohol-resistant foam).[16]
-
Inspect all required PPE for integrity before use.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of the procedure.
2. Handling Procedure:
-
All handling of this compound must be conducted within a chemical fume hood.[5][13]
-
Wear the appropriate PPE as detailed in the table above.
-
Ground and bond all containers when transferring the liquid to prevent static discharge, which can be an ignition source.[5][16]
-
Avoid contact with skin and eyes and inhalation of vapor or mist.[1][2]
-
Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][5][13] Use spark-proof tools if necessary.[16]
3. Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.[15]
-
Ensure the container of this compound is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible substances.[15]
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.
-
This compound is a halogenated organic compound. Therefore, its waste must be segregated into a "Halogenated Organic Waste" container.[1][3][17] Do not mix with non-halogenated waste.[1][3]
-
The waste container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal containers.[18]
2. Waste Labeling and Storage:
-
Clearly label the waste container with "Halogenated Waste" and list the chemical contents, including "this compound".[1] Do not use abbreviations or chemical formulas.[1]
-
Keep the waste container tightly closed at all times, except when adding waste.[1]
-
Store the waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory or a designated waste storage room, away from incompatible materials.[17][18]
3. Waste Disposal:
-
Dispose of the halogenated waste through a licensed hazardous waste disposal company.[1]
-
Handle uncleaned empty containers as you would the product itself and dispose of them as hazardous waste.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. bucknell.edu [bucknell.edu]
- 4. ethz.ch [ethz.ch]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. per-solutions.com [per-solutions.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. allergycontrol.com [allergycontrol.com]
- 10. indsafetyequipstore.com [indsafetyequipstore.com]
- 11. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 12. queensu.ca [queensu.ca]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 1-BROMOPROPANE | Occupational Safety and Health Administration [osha.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
